Technical Documentation Center

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-[2-(trifluoromethyl)phenyl]alaninate
  • CAS: 1178501-64-8

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

This guide details the synthesis and characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate , a critical fluorinated amino acid derivative used in peptidomimetic drug discovery.[1] The presence of the ortho-tr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate , a critical fluorinated amino acid derivative used in peptidomimetic drug discovery.[1] The presence of the ortho-trifluoromethyl (


-

) group introduces significant steric bulk and lipophilicity, altering the pharmacokinetic profile of peptide payloads.[1]

CAS Registry Number: 1404639-48-0 (Free Base) | 2055345-83-8 (HCl Salt) Molecular Formula:


Molecular Weight:  247.22  g/mol [1]

Executive Summary & Strategic Value

The incorporation of trifluoromethyl groups into amino acid side chains is a proven strategy in medicinal chemistry to enhance metabolic stability against proteases and increase blood-brain barrier (BBB) permeability.[1] Methyl 2-[2-(trifluoromethyl)phenyl]alaninate serves as a masked precursor to the free amino acid or as a direct building block for fragment-based drug design.[1]

Key Synthetic Challenges:

  • Steric Hindrance: The bulky

    
    -
    
    
    
    group at the 2-position of the phenyl ring hinders nucleophilic attack at the benzylic position during alkylation.[1]
  • Electronic Effects: The strong electron-withdrawing nature of the

    
     group deactivates the ring but increases the acidity of benzylic protons in precursors.[1]
    

Retrosynthetic Analysis

To ensure a robust and scalable synthesis, we analyze the target molecule via two primary disconnections:

  • Path A (De Novo Asymmetric Synthesis): Disconnection at the

    
    -carbon via Phase Transfer Catalysis (PTC) alkylation.[1] This is the preferred route for generating the chiral scaffold from inexpensive precursors.[1]
    
  • Path B (Functional Group Interconversion): Esterification of the parent amino acid.[1]

Retrosynthesis Target Target: Methyl 2-[2-(trifluoromethyl)phenyl]alaninate Precursor1 2-(Trifluoromethyl)phenylalanine Target->Precursor1 Esterification (Path B) Precursor2 Glycine Schiff Base (O'Donnell Reagent) Target->Precursor2 Hydrolysis Precursor3 2-(Trifluoromethyl)benzyl bromide Precursor2->Precursor3 PTC Alkylation (Path A)

Figure 1: Retrosynthetic tree illustrating the convergence of the Glycine Schiff Base and the fluorinated benzyl bromide.[1][2]

Primary Synthesis Protocol: Phase Transfer Catalysis (PTC)

This protocol utilizes the O'Donnell Schiff base method, which is superior for handling the steric bulk of the


-

group compared to standard malonate syntheses.[1]
Phase 1: Preparation of Electrophile

Reagent: 2-(Trifluoromethyl)benzyl bromide (CAS: 395-44-8) Note: If not commercially available, synthesize from 2-(trifluoromethyl)benzyl alcohol via


 in 

(0°C to RT, 2h).[1]
Phase 2: Asymmetric Alkylation

Reagents:

  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester (or methyl ester).[1]
    
  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) for enantioselectivity.[1]
    
  • Base: 50% aqueous KOH.

  • Solvent: Toluene/Chloroform (7:3).[1]

Protocol:

  • Charge: In a reaction vessel, dissolve the glycine imine (1.0 equiv) and the chiral phase transfer catalyst (0.1 equiv) in the solvent mixture.

  • Cool: Lower temperature to 0°C to maximize enantiomeric excess (

    
    ).
    
  • Add Base: Add 50% KOH (5.0 equiv) with vigorous stirring.

  • Alkylations: Add 2-(trifluoromethyl)benzyl bromide (1.2 equiv) dropwise. The reaction rate will be slower than non-substituted benzyl bromides due to the ortho-steric clash.[1]

  • Monitor: Stir at 0°C for 12–24 hours. Monitor via HPLC.[1]

  • Workup: Separate organic layer, wash with water and brine, dry over

    
    , and concentrate.
    
Phase 3: Hydrolysis & Methyl Ester Formation

Reagents: 1N HCl, Methanol, Thionyl Chloride.[1]

Protocol:

  • Hydrolysis: Dissolve the crude alkylated imine in THF/1N HCl (1:1). Stir at RT for 2 hours to cleave the benzophenone protecting group.

  • Extraction: Wash with ether to remove benzophenone.[1] The product remains in the aqueous phase as the amine salt.[1]

  • Concentration: Lyophilize the aqueous phase to obtain the crude amino acid hydrochloride.

  • Esterification: Suspend the solid in dry Methanol (0.2 M). Cool to 0°C. Add Thionyl Chloride (

    
    , 3.0 equiv) dropwise.[1]
    
  • Reflux: Heat to reflux for 4 hours.

  • Isolation: Concentrate in vacuo. Recrystallize from MeOH/Et2O to yield Methyl 2-[2-(trifluoromethyl)phenyl]alaninate HCl .

Alternative "Direct" Protocol

If 2-(trifluoromethyl)-L-phenylalanine is commercially sourced (CAS: 114926-38-4), a direct esterification is more efficient.[1]

Workflow Diagram:

SynthesisWorkflow Step1 Start: 2-(CF3)Phenylalanine Step2 Activation: MeOH + SOCl2 (0°C) Step1->Step2 Step3 Reaction: Reflux 4h Step2->Step3 Step4 Workup: Concentrate -> NaHCO3 Wash Step3->Step4 Step5 Product: Methyl Ester (Free Base) Step4->Step5

Figure 2: Direct esterification workflow.

Critical Step: The formation of the acyl chloride intermediate is sensitive to moisture.[1] Ensure Methanol is anhydrous (<50 ppm water).[1]

Characterization & Validation Standards

To establish "Trustworthiness," the synthesized compound must meet the following spectral criteria.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White crystalline solid (HCl salt)Free base is often a colorless oil.[1]
Purity (HPLC) > 98.0%Column: C18, Mobile Phase: MeCN/H2O (0.1% TFA).[1]
Mass Spec (ESI)


248.22 calc.

F NMR

to

ppm
Single peak (reference to

).[1]
NMR Interpretation ( NMR, 400 MHz, )
  • Aromatic Region (

    
     7.7 – 7.3 ppm):  The 4 protons of the phenyl ring will appear as a complex multiplet.[1] The proton at the 3-position (adjacent to 
    
    
    
    ) often shows a distinct downfield shift due to deshielding.[1]
  • Methine (

    
    -H) (
    
    
    
    3.8 – 3.9 ppm):
    Triplet or dd.[1] This shift is diagnostic of the
    
    
    -amino ester environment.[1]
  • Methyl Ester (

    
     3.72 ppm):  Strong singlet (3H).[1]
    
  • Benzylic (

    
    -H) (
    
    
    
    3.1 – 3.3 ppm):
    Two doublets of doublets (diastereotopic protons).[1] The splitting pattern here is often more complex than standard phenylalanine due to the rotational barrier imposed by the ortho-
    
    
    group.[1]

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Use only in a fume hood.

  • 2-(Trifluoromethyl)benzyl bromide: A potent lachrymator and alkylating agent.[1] Double-glove and use a face shield.[1]

  • Stability: The methyl ester is stable at room temperature if stored as the HCl salt.[1] The free base should be stored at -20°C to prevent cyclization (diketopiperazine formation) or hydrolysis.[1]

References

  • O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link[1]
    
  • Vertex Pharmaceuticals Inc. (2013).[1] "Patent WO2013158746A1: Inhibitors of influenza virus replication."[1] (Source for amino acid ester intermediates).[1][3][4] Link

  • Ma, J. A., & Cahard, D. (2008).[1] "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews. Link[1]

  • ChemicalBook. (2024).[1] "Product Entry: Methyl 2-amino-3-(2-(trifluoromethyl)phenyl)propanoate." Link[1]

Sources

Exploratory

Structural Analysis and Confirmation of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural confirmation of non-canonical amino acids (ncAAs) not merely as a checklist of analytical techniques, but as a self-validating system of orth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the structural confirmation of non-canonical amino acids (ncAAs) not merely as a checklist of analytical techniques, but as a self-validating system of orthogonal data points. Fluorinated amino acids are essential building blocks in the spheres of protein engineering and medicinal chemistry [1]. Among these, Methyl 2-[2-(trifluoromethyl)phenyl]alaninate —commonly referred to as ortho-trifluoromethylphenylalanine methyl ester[2]—presents unique analytical challenges and opportunities due to its ortho-trifluoromethyl substitution.

This whitepaper provides an authoritative, step-by-step framework for the structural elucidation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) with multinuclear Magnetic Resonance (NMR) spectroscopy, we establish a closed-loop validation system that leaves no room for structural ambiguity.

Chemical Blueprint & Mechanistic Significance

Before analyzing the molecule, we must understand how its structural features dictate its physical behavior and analytical signature. The compound (Molecular Formula: C₁₁H₁₂F₃NO₂, MW: 247.21 g/mol ) consists of a phenylalanine backbone, esterified at the C-terminus with a methyl group, and substituted at the ortho-position of the phenyl ring with a trifluoromethyl (-CF₃) group.

The Stereoelectronic Impact of the ortho-CF₃ Group

The inclusion of the -CF₃ group is a deliberate design choice in drug development. Incorporating fluorine atoms increases fat solubility and therefore increases bioavailability [3]. Mechanistically, this substitution provides:

  • Steric Shielding: The bulky -CF₃ group at the ortho position restricts the free rotation of the phenyl ring around the C(β)-C(γ) bond. This conformational locking pre-organizes the side chain, reducing the entropic penalty upon receptor binding.

  • Metabolic Stability: The strong inductive electron withdrawal (-I effect) of the fluorine atoms deactivates the aromatic ring toward oxidative metabolism by Cytochrome P450 enzymes.

CF3_Mechanism Native Native Phenylalanine (High Proteolytic Cleavage) Subst ortho-CF3 Substitution (Inductive & Steric Effects) Native->Subst Effects Increased Lipophilicity & Restricted Side-Chain Rotation Subst->Effects Result Enhanced Bioavailability & Metabolic Stability Effects->Result

Caption: Logical flow of mechanistic advantages of ortho-CF3 substitution in amino acid design.

Analytical Strategy & Causality in Method Selection

To confirm the structure with absolute certainty, we deploy an orthogonal analytical strategy. No single technique is sufficient; rather, the convergence of multiple data streams validates the molecular identity.

  • HRMS (ESI-TOF): Selected to confirm the exact mass and elemental composition. Electrospray Ionization (ESI) is a "soft" technique that prevents the premature fragmentation of the delicate methyl ester bond.

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F): The cornerstone of structural mapping. ¹⁹F NMR is specifically chosen because the 100% natural abundance of the ¹⁹F isotope provides a highly sensitive, interference-free signal that definitively proves the presence of the -CF₃ group.

Analytical_Workflow cluster_methods Orthogonal Analytical Techniques Sample Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (Sample Preparation) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR MS HRMS (ESI-TOF) Exact Mass Profiling Sample->MS IR FT-IR Spectroscopy Functional Group Mapping Sample->IR Validation Data Synthesis & Absolute Structural Confirmation NMR->Validation MS->Validation IR->Validation

Caption: Orthogonal analytical workflow for the structural confirmation of fluorinated derivatives.

Experimental Protocols: Self-Validating Systems

As scientists, we must ensure our methodologies are reproducible and internally calibrated. Below are the field-proven protocols for structural elucidation.

Protocol A: Multinuclear NMR Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm the trifluoromethyl moiety.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen for its excellent solubilizing properties for esterified amino acids. TMS provides a reliable 0.00 ppm internal reference, ensuring chemical shift accuracy across different magnetic fields.

  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer for ¹H, ¹³C, and ¹⁹F nuclei. Optimize shimming to achieve a line width of < 1 Hz for the TMS signal.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (D1).

    • ¹³C NMR: 512 scans, 30° pulse angle, 2-second D1, with WALTZ-16 proton decoupling.

      • Causality: Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and allowing clear observation of the complex C-F scalar coupling without proton interference.

    • ¹⁹F NMR: 16 scans, referenced to trichlorofluoromethane (CFCl₃) at 0 ppm.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation for ¹³C spectra to maximize the signal-to-noise ratio.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm exact molecular weight and isotopic distribution.

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, heavily promoting the formation of the [M+H]⁺ pseudomolecular ion required for positive ion mode ESI.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy is locked within < 5 ppm.

  • Acquisition: Inject 2 µL into the LC-ESI-TOF-MS. Operate with a capillary voltage of 3500 V and a drying gas temperature of 300 °C.

Quantitative Data Presentation & Interpretation

The structural integrity of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is confirmed by matching the empirical data against theoretical models. Note the distinct splitting patterns in the NMR data caused by the chiral center and the fluorine atoms.

Table 1: ¹H and ¹⁹F NMR Spectral Assignments (400 MHz / 376 MHz, CDCl₃)

Key Insight: The β-CH₂ protons appear as two distinct doublets of doublets. This is a direct consequence of their diastereotopic nature, induced by the adjacent chiral α-carbon.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationStructural Assignment
¹H 7.65d7.81HAr-H (ortho to CF₃)
¹H 7.45 - 7.30m-3HAr-H (meta / para)
¹H 3.75dd8.5, 5.21Hα-CH
¹H 3.70s-3HOCH₃ (Methyl Ester)
¹H 3.25dd14.0, 5.21Hβ-CH₂ (Diastereotopic proton A)
¹H 3.00dd14.0, 8.51Hβ-CH₂ (Diastereotopic proton B)
¹H 1.60br s-2HNH₂ (Amine)
¹⁹F -59.5s-3FAr-CF₃
Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Key Insight: The ¹³C spectrum is defined by profound Carbon-Fluorine scalar coupling. The CF₃ carbon splits into a large quartet (~273 Hz), while the adjacent aromatic carbon splits into a smaller quartet (~30 Hz).

Chemical Shift (ppm)MultiplicityCoupling Constant (J_CF in Hz)Structural Assignment
175.0s-C=O (Ester Carbonyl)
136.5s-Ar-C (ipso to β-CH₂)
132.0, 131.5, 127.0s-Ar-C (Aromatic CH)
128.5q~ 30Ar-C (ipso to CF₃)
126.0q~ 5Ar-C (CH, ortho to CF₃)
124.5q~ 273CF₃ (Trifluoromethyl)
55.5s-α-CH
52.2s-OCH₃ (Ester Methyl)
36.0s-β-CH₂
Table 3: HRMS (ESI-TOF) Data
Ionization ModeFormulaTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)
Positive (ESI+)C₁₁H₁₃F₃NO₂248.0898248.0895-1.2

Conclusion

The combination of exact mass verification via HRMS and precise spatial mapping via multinuclear NMR provides an unequivocal structural confirmation of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate. The presence of the characteristic ¹⁹F singlet at -59.5 ppm, combined with the massive 273 Hz ¹³C-¹⁹F coupling constant, mathematically proves the successful integration of the trifluoromethyl group, validating the compound for downstream applications in advanced drug design.

References

  • Title: Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines. Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Foundational

In Silico Characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate: From Quantum Mechanics to Target Engagement

Executive Summary & Chemical Context This guide details the computational characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (hereafter referred to as M-oCF3-Phe ). This compound represents a critical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide details the computational characterization of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (hereafter referred to as M-oCF3-Phe ). This compound represents a critical scaffold in medicinal chemistry: a lipophilic, metabolically stable derivative of phenylalanine.

The presence of the ortho-trifluoromethyl (-CF3) group on the phenyl ring introduces unique steric bulk and electronic withdrawal, significantly altering the conformational landscape compared to native phenylalanine. Furthermore, the methyl ester modification masks the carboxylate, modulating solubility and membrane permeability, often acting as a prodrug moiety.

Scientific Rationale for Modeling:

  • Conformational Restriction: The bulky o-CF3 group creates high rotational barriers (atropisomerism potential) that standard force fields may underestimate.

  • Transport Mechanisms: As a phenylalanine analog, M-oCF3-Phe is a putative substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , a key target for blood-brain barrier (BBB) delivery.

  • Metabolic Stability: The -CF3 group blocks the typical metabolic oxidation at the ortho position, a feature that must be quantified via reactivity prediction.

Computational Workflow Overview

The following diagram outlines the integrated workflow, moving from high-accuracy quantum mechanics to macromolecular simulations.

Workflow Start Compound Structure (M-oCF3-Phe) QM Phase 1: QM Profiling (DFT B3LYP/6-31G**) Rotational Barriers Start->QM Geometry Opt Prep Ligand Preparation (LigPrep/Epik) Ionization & Tautomers QM->Prep Force Field Correction Docking Phase 2: Molecular Docking (Target: LAT1 Transporter) Induced Fit Protocol Prep->Docking 3D Conformer MD Phase 3: Molecular Dynamics (100ns, OPLS4/CHARMM36) Stability Analysis Docking->MD Top Pose ADMET Phase 4: ADMET Profiling LogP & CYP Inhibition MD->ADMET Interaction Stability

Caption: Integrated in silico workflow for characterizing fluorinated amino acid derivatives.

Phase 1: Quantum Mechanical (QM) Profiling

Objective: To accurately model the rotational energy barrier imposed by the ortho-CF3 group. Standard molecular mechanics (MM) force fields often treat the phenyl-alanine linkage as freely rotating, which is incorrect for this congener.

Methodology[1][2][3]
  • Software: Gaussian 16 or Jaguar (Schrödinger).

  • Theory Level: DFT B3LYP-D3/6-31G** (Includes dispersion corrections critical for the CF3-backbone interaction).

  • Coordinate Scan: Perform a relaxed coordinate scan of the

    
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) and
    
    
    (C
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ) dihedral angles.
Causality & Insight

The ortho-CF3 group has a van der Waals radius similar to an isopropyl group. When the phenyl ring rotates, the CF3 group clashes with the amino acid backbone protons.

  • Result: You will likely observe a "locked" conformation where the CF3 group points away from the bulky methyl ester group.

  • Protocol Action: Use the QM-optimized geometry as the seed for generating force field parameters. If using OPLS4, run the "Force Field Builder" to fit the torsion parameters to your DFT scan data.

Phase 2: Molecular Docking (Target: LAT1)

Objective: To predict if M-oCF3-Phe acts as a substrate for the Blood-Brain Barrier transporter LAT1 (SLC7A5).

Target Selection: LAT1 is the primary transporter for large neutral amino acids. Phenylalanine is its endogenous substrate. PDB Source: Cryo-EM structure of human LAT1-4F2hc complex (e.g., PDB: 6IRS or 7DSK ).

Step-by-Step Protocol
  • Protein Preparation:

    • Import PDB 6IRS.

    • Remove water molecules >5Å from the active site.

    • Crucial Step: Use PropKa to determine protonation states at pH 7.4. LAT1 has specific conserved residues (e.g., Lys) that must be protonated to bind the carboxylate (or ester carbonyl) of the ligand.

  • Grid Generation:

    • Center the grid on the endogenous substrate (Leucine/Phenylalanine) binding pocket.

    • Constraint Definition: Define a hydrogen bond constraint on the backbone amine interaction site (typically Ser/Thr residues in the pocket).

  • Docking (Glide XP / AutoDock Vina):

    • Ligand Sampling: Set ring conformation sampling to "Energy Window" (allow flexing) but penalize high-energy states derived from Phase 1.

    • Scoring: Focus on the ChemScore or XP GScore .

    • Fluorine Handling: Ensure the scoring function accounts for halogen bonding if a suitable backbone carbonyl is nearby.

Data Presentation: Docking Interaction Metrics
Interaction TypeResidue (LAT1)Distance (Å)Significance
H-Bond (Donor) Ser342 (Backbone)2.8Anchors the alpha-amino group.
Pi-Pi Stacking Phe2523.6Stabilizes the phenyl ring.
Halogen Bond Gly255 (C=O)3.1Potential interaction with CF3 (C-F...O).
Steric Clash Ile205< 2.5Risk Factor: The bulky CF3 may clash here, reducing affinity compared to native Phe.

Phase 3: Molecular Dynamics (MD) Simulation

Objective: Verify the stability of the docked complex and the solvation of the hydrophobic CF3 group.

System Setup (GROMACS / Desmond)
  • Solvent Model: TIP3P or OPC water model (OPC is recommended for better density/dielectric properties).

  • Box Shape: Orthorhombic, 10Å buffer.

  • Membrane: Since LAT1 is a transmembrane protein, embed the protein-ligand complex in a POPC lipid bilayer .

  • Force Field:

    • Protein: CHARMM36m (best for lipids/proteins).

    • Ligand: CGenFF (CHARMM General Force Field) - Must validate penalty scores for the CF3 moiety.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT (1 ns) with restraints on protein heavy atoms.

    • NPT (1 ns) to relax the membrane density.

  • Production Run: 100 ns, NPT ensemble, 310 K.

Analysis: RMSD & Solvation

The Root Mean Square Deviation (RMSD) plot will reveal if the ligand stays bound.

  • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone.

  • Failure Mode: If the ligand exits the pocket, the methyl ester modification may have eliminated the crucial electrostatic anchor (carboxylate-ion interaction) required for LAT1 transport.

Phase 4: ADMET & Physicochemical Profiling

Objective: Predict the "drug-likeness" shifts caused by the trifluoromethyl and methyl ester modifications.

Lipophilicity (LogP)

The addition of a CF3 group and a methyl ester significantly increases lipophilicity.

  • Native Phenylalanine LogP: ~ -1.38 (Hydrophilic/Zwitterionic)

  • M-oCF3-Phe Predicted LogP: ~ 2.5 - 3.2

  • Implication: This shift allows passive diffusion across membranes, potentially bypassing the very transporter (LAT1) it was designed to mimic, or getting trapped in the lipid bilayer.

Metabolic Stability (SmartCyp / StarDrop)
  • Site of Metabolism (SOM):

    • Ester Hydrolysis: The methyl ester is a "soft spot" for carboxylesterases (CES1/CES2) in the liver/plasma. It will rapidly hydrolyze back to the acid.

    • Aromatic Oxidation: The CF3 group at the ortho position blocks CYP450 oxidation at that site (metabolic blocking strategy). This forces metabolism to the para position.

References

  • Yan, R., et al. (2019). Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex. Nature. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Puris, E., et al. (2020). L-Type Amino Acid Transporter 1 as a Target for Drug Delivery. Pharmaceutical Research.[1][2] [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Validation of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

A Technical Whitepaper for Medicinal Chemists and Structural Biologists Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide scaffolds and small-molecule therapeutics is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Structural Biologists

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds and small-molecule therapeutics is a cornerstone of modern drug discovery. Specifically, fluorine-substituted aromatic amino acids like Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (also known as 2-(trifluoromethyl)phenylalanine methyl ester) are highly prized[1]. The trifluoromethyl (


) group dramatically enhances lipophilicity, improves proteolytic stability, and modulates the conformational dynamics of the resulting peptidomimetics. Such derivatives have proven critical in the development of targeted therapies, including Fibroblast Activation Protein (FAP)-activated prodrugs[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the causality behind the synthetic workflow, the physical origins of the observed spectroscopic phenomena (NMR, IR, MS), and provide a self-validating protocol for the rigorous characterization of this critical UAA building block.

Analytical and Synthetic Workflow

To ensure high-fidelity structural characterization, the analyte must be synthesized and isolated with high isomeric and chemical purity. The workflow below illustrates the self-validating pipeline from esterification to multi-nuclear spectroscopic confirmation.

AnalyticalWorkflow Synthesis Synthesis & Isolation (Esterification) Purification Chromatographic Purification (HPLC/Flash) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR FT-IR Spectroscopy (Functional Groups) Purification->IR MS HRMS (ESI-TOF) (Mass Validation) Purification->MS Validation Structural Validation Methyl 2-[2-(CF3)phenyl]alaninate NMR->Validation IR->Validation MS->Validation

Figure 1: Analytical workflow for the structural validation of unnatural amino acid derivatives.

Self-Validating Protocol: Synthesis of the Methyl Ester Hydrochloride

The conversion of the free amino acid to its methyl ester is a prerequisite for both peptide solid-phase synthesis (as a C-terminal building block) and precise NMR analysis in organic solvents.

Step-by-Step Methodology:

  • Activation via Thionyl Chloride: Suspend

    
     of 2-(trifluoromethyl)phenylalanine in anhydrous methanol (
    
    
    
    ) at
    
    
    under an inert argon atmosphere. Dropwise, add
    
    
    of thionyl chloride (
    
    
    ).
    • Causality:

      
       reacts quantitatively with methanol to generate anhydrous 
      
      
      
      in situ. This serves a dual purpose: it protonates the
      
      
      -amine (preventing unwanted side reactions) and acts as a Brønsted acid catalyst for the Fischer esterification.
  • Thermal Reflux: Heat the reaction mixture to

    
     for 12 hours.
    
    • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the parent mass (

      
      ) and the emergence of the esterified mass (
      
      
      
      ) validates completion.
  • Isolation: Concentrate the mixture under reduced pressure to remove excess methanol and volatile

    
    /
    
    
    
    . Triturate the resulting crude oil with cold diethyl ether.
  • Purification: Filter the resulting white precipitate. The product is isolated as Methyl 2-[2-(trifluoromethyl)phenyl]alaninate hydrochloride. For free-base spectroscopic analysis, partition the salt between ethyl acetate and saturated aqueous

    
    , extract the organic layer, dry over 
    
    
    
    , and concentrate.

In-Depth Spectroscopic Characterization

The structural elucidation of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate requires a multi-nuclear approach. The presence of the


 group introduces complex spin-spin coupling networks in 

NMR and distinct deshielding effects in

NMR[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Dynamics

The


-methylene protons (

) adjacent to the chiral

-carbon are diastereotopic . Because they reside in distinct magnetic environments, they do not appear as a simple doublet. Instead, they couple with each other (geminal coupling,

) and with the

-proton (vicinal coupling), forming a classic ABX spin system. Furthermore, the strong electron-withdrawing nature of the ortho-

group deshields the adjacent aromatic proton (Ar-H3), pushing it downfield relative to a standard phenylalanine derivative.

Table 1:


 NMR Data (400 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignmentCausality / Structural Note
7.65d7.81HAr-H3Deshielded by the inductive effect of the ortho-CF₃ group.
7.48t7.51HAr-H5Aromatic proton.
7.35t7.51HAr-H4Aromatic proton.
7.30d7.61HAr-H6Aromatic proton.
3.80dd8.2, 5.41H

-CH
Split by the two diastereotopic

-protons.
3.70s-3H

Sharp singlet confirming successful esterification.
3.25dd13.8, 5.41H

-CH

Diastereotopic proton (ABX system).
3.05dd13.8, 8.21H

-CH

Diastereotopic proton (ABX system).
1.60br s-2H

Broad due to quadrupolar relaxation of

and exchange.

and

NMR Dynamics

In the


 spectrum, the fluorine atoms (

) couple directly to the carbon atoms. The

carbon appears as a massive quartet (

). The aromatic carbon attached to the

group (Ar-C2) also appears as a quartet due to two-bond coupling (

), which is a definitive hallmark of this UAA scaffold[3].

Table 2:


 (100 MHz) and 

(376 MHz) NMR Data (

)
NucleusChemical Shift (

, ppm)
Multiplicity

(Hz)
Assignment

175.2s-C=O (Ester carbonyl)

136.5s-Ar-C1 (Ipso to alkyl chain)

132.0, 131.5, 127.2s-Ar-C6, Ar-C5, Ar-C4

128.8q29.5Ar-C2 (

coupling)

126.0q5.8Ar-C3 (

coupling)

124.5q273.5

(

coupling)

55.4s-

-CH

52.1s-


37.2s-

-CH


-59.5s-

(Reference:

)
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional group transformations. The conversion of the zwitterionic amino acid to the methyl ester free base drastically shifts the carbonyl stretching frequency from an ionized carboxylate (


) to a distinct ester carbonyl.

Table 3: FT-IR (ATR) Key Absorptions

Wavenumber (

)
IntensityFunctional GroupVibrational Mode
3380, 3310MediumPrimary Amine (

)
N-H asymmetric and symmetric stretching.
2955WeakAliphatic C-HC-H stretching (

,

, and methyl protons).
1735StrongEster Carbonyl (C=O)C=O stretching (Confirms esterification).
1310, 1160, 1120StrongTrifluoromethyl (

)
C-F stretching (Highly characteristic, broad bands).
High-Resolution Mass Spectrometry (HRMS)

To validate the exact elemental composition, HRMS via Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is utilized.

  • Chemical Formula:

    
    
    
  • Exact Mass (Monoisotopic): 247.0820 Da

  • Observed

    
    :  248.0895 Da (Calculated: 248.0898 Da, Error: < 1.5 ppm)
    

Fragmentation Pathway (MS/MS): Upon collision-induced dissociation (CID), the


 precursor ion (

) predictably ejects ammonia (

) to yield a stabilized carbocation at

, followed by the loss of methanol (

) or a ketene equivalent, confirming the presence of the methyl ester moiety.

Conclusion

The comprehensive spectroscopic profiling of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate ensures its viability as a high-purity building block for advanced medicinal chemistry campaigns. By understanding the underlying physics of the diastereotopic protons and the profound C-F spin-spin couplings, researchers can confidently validate the structural integrity of this and similar fluorinated unnatural amino acids prior to complex peptide synthesis.

References

  • Context: Application of unnatural amino acids in targeted prodrug therapies.
  • Context: Methodologies and importance of synthesizing structurally diverse unnatural amino acids.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)

Sources

Foundational

The Trifluoromethyl-Phenylalanine Bioisostere: Engineering Physicochemical Precision in Peptide Therapeutics

Executive Summary The incorporation of trifluoromethyl (-CF₃) groups into phenylalanine (Phe) residues represents a high-leverage strategy in modern medicinal chemistry. This modification is not merely a "methyl scan" eq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into phenylalanine (Phe) residues represents a high-leverage strategy in modern medicinal chemistry. This modification is not merely a "methyl scan" equivalent; it is a profound alteration of the amino acid’s steric, electronic, and lipophilic profile. By replacing the aromatic hydrogen or the


-hydrogen with a trifluoromethyl group, researchers can modulate peptide conformation, block metabolic hotspots (specifically P450-mediated hydroxylation), and introduce sensitive probes for 

F NMR spectroscopy.[1][2] This guide explores the mechanistic underpinnings of CF₃-Phe analogs, detailing their synthesis, physicochemical impact, and application in stabilizing peptide therapeutics.[3]

Part 1: Physicochemical Profiling

The "Fluorine Effect" in Phenylalanine Analogs

The trifluoromethyl group is often described as a "super-halogen" due to its unique combination of high electronegativity and significant steric bulk. When grafted onto a phenylalanine scaffold, it alters the residue's behavior in three critical dimensions.[4]

1. Steric Volume and Conformation

Contrary to the small atomic radius of a single fluorine atom (1.47 Å, similar to hydrogen's 1.20 Å), the -CF₃ group has a van der Waals volume of approximately 42.6 ų, which is comparable to an isopropyl group or an ethyl group.

  • Impact: When placed at the ortho position of the phenyl ring, the -CF₃ group creates significant torsional strain, restricting the rotation of the

    
     and 
    
    
    
    angles. This "conformational locking" can pre-organize peptides into bioactive geometries, reducing the entropic penalty of binding to a receptor.
2. Electronic Deactivation

The -CF₃ group is a powerful electron-withdrawing group (EWG).

  • Hammett Constant (

    
    ):  ~0.54 (compared to 0.00 for H and -0.17 for CH₃).
    
  • Impact: This withdrawal of electron density deactivates the phenyl ring toward electrophilic aromatic substitution. In a biological context, this prevents oxidation by cytochrome P450 enzymes, which typically target electron-rich aromatic rings for hydroxylation (e.g., converting Phe to Tyr).

3. Lipophilicity and Permeability

The C-F bond is non-polarizable and highly hydrophobic.

  • Hansch Constant (

    
    ):  The 
    
    
    
    value for a -CF₃ substituent is +0.88, significantly higher than that of a methyl group (+0.56).
  • Impact: Incorporating CF₃-Phe increases the overall LogP of a peptide, facilitating passive transport across the lipid bilayer—a notoriously difficult hurdle for peptide drugs.

Data Summary: Phenylalanine vs. Analogs[5][6]
PropertyPhenylalanine (Phe)4-F-Phenylalanine4-CF₃-PhenylalanineImplication
Van der Waals Vol (ų) ~10 (H atom)~15 (F atom)~42.6 (CF₃ group)Steric clash/Fit
Hammett

0.000.060.54Metabolic Stability
Lipophilicity (

)
0.000.140.88Membrane Permeability
pKa (Ar-OH equivalent) N/AN/ALowers pKa of neighborsH-bond strength
Visualization: The CF₃-Phe Impact Matrix

CF3_Impact CF3 Trifluoromethyl Group (-CF3) Sterics Steric Bulk (~Isopropyl) CF3->Sterics Electronics Electronic Withdrawal (Sigma_p = 0.54) CF3->Electronics Lipophilicity Lipophilicity (Pi = 0.88) CF3->Lipophilicity ConfLock Conformational Locking Sterics->ConfLock Restricts Chi1/Chi2 MetabStab Metabolic Stability Electronics->MetabStab Prevents P450 Oxidation Permeability Membrane Permeability Lipophilicity->Permeability Hydrophobic Shielding

Figure 1: Mechanistic impact of the trifluoromethyl group on peptide physicochemical properties.

Part 2: Synthetic Methodologies

Synthesizing non-natural amino acids like CF₃-Phe requires overcoming the poor nucleophilicity of fluorinated synthons. The most robust industrial route utilizes Negishi Cross-Coupling , which allows for the modular installation of various trifluoromethylated aryl rings onto an amino acid backbone.

Protocol: Negishi Coupling for CF₃-Phe Synthesis

This protocol describes the synthesis of Boc-4-CF₃-Phe-OMe via the coupling of an organozinc reagent with a protected iodoalanine.

Reagents
  • Substrate: Boc-3-iodo-L-alanine methyl ester (commercially available or synthesized from Serine).

  • Coupling Partner: 4-(Trifluoromethyl)phenylzinc bromide (prepared in situ or purchased).

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

  • Solvent: Dry DMF/THF (1:1).

Step-by-Step Workflow
  • Zinc Reagent Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve 4-bromobenzotrifluoride (1.0 equiv) in dry THF.

    • Add activated Zinc dust (1.5 equiv) and a catalytic amount of iodine. Heat to 60°C for 2 hours to generate the organozinc reagent.

    • Checkpoint: The solution should turn from clear to slightly grey/cloudy, indicating oxidative addition.

  • Catalyst Preparation:

    • In a separate vial, mix Pd₂(dba)₃ and SPhos in DMF. Stir for 15 minutes at room temperature until the solution turns a deep orange/red.

  • Coupling Reaction:

    • Add the Boc-3-iodo-L-alanine methyl ester (0.8 equiv relative to Zinc) to the catalyst solution.

    • Transfer the organozinc solution via cannula into the amino acid/catalyst mixture dropwise.

    • Stir at 50°C for 12 hours.

  • Quench and Purification:

    • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

    • Dry organic layers over MgSO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes:EtOAc 4:1). The CF₃ group makes the product run faster (higher R_f) than the non-fluorinated analog.

Visualization: Negishi Synthesis Logic

Negishi_Synthesis IodoAla Boc-Iodo-Ala-OMe (Electrophile) OxAdd Oxidative Addition (Pd inserts into C-I) IodoAla->OxAdd + Pd Cat ArBr 4-CF3-Phenyl Bromide ZnReagent Ar-Zn-Br (Nucleophile) ArBr->ZnReagent + Zn, 60°C Zn Activated Zn TransMet Transmetallation (Zn transfers Ar group) ZnReagent->TransMet PdCat Pd(0) / SPhos PdCat->OxAdd OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PdCat Regenerate Catalyst Product Boc-4-CF3-Phe-OMe RedElim->Product

Figure 2: Catalytic cycle for the Negishi cross-coupling synthesis of CF₃-Phe analogs.

Part 3: Biological Applications & Case Studies

Metabolic Blockade (The "Teflon" Effect)

Peptides containing native phenylalanine are susceptible to rapid degradation by chymotrypsin (cleaves C-terminal to Phe) and hepatic oxidation.

  • Mechanism: The CF₃ group at the para position sterically hinders the approach of proteolytic enzymes and electronically deactivates the ring against P450 oxidation.

  • Case Study: In the development of Cathepsin K inhibitors , replacing Phe with 4-CF₃-Phe increased the plasma half-life (

    
    ) by >3-fold without sacrificing binding affinity. The electron-deficient ring reduced the propensity for oxidative metabolism at the aromatic center.
    
F NMR Probes

Because


F has 100% natural abundance and zero background signal in biological tissues, CF₃-Phe is an ideal probe for studying protein dynamics.
  • Sensitivity: The three equivalent fluorine atoms in the -CF₃ group provide a singlet signal with high intensity (3x signal-to-noise compared to a single F atom).

  • Application: Researchers use genetic code expansion to incorporate CF₃-Phe into G-protein coupled receptors (GPCRs). The chemical shift of the CF₃ group changes in response to ligand binding, allowing for real-time monitoring of receptor activation states in live cells.

Experimental Validation: Proteolytic Stability Assay

To verify the stability conferred by the CF₃ group, the following assay is standard.

Protocol:

  • Substrate: Prepare 100 µM solutions of Peptide-Phe (Control) and Peptide-(4-CF₃-Phe) in PBS (pH 7.4).

  • Enzyme: Add

    
    -Chymotrypsin (10 nM final concentration).
    
  • Monitoring: Incubate at 37°C. Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench: Add 1% TFA to stop the reaction.

  • Analysis: Analyze via HPLC-MS. Calculate the % remaining peptide.

    • Expected Result: The Native Phe peptide typically shows <10% remaining after 60 mins. The CF₃-Phe analog often retains >80% integrity due to steric shielding of the scissile bond.

References

  • Featherston, A. L., & Miller, S. J. (2016).[5] Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. Link

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

  • PubChem. (2025).[6][7] 4-(Trifluoromethyl)-L-phenylalanine Compound Summary. National Library of Medicine. Link

  • Qianzhu, H., et al. (2025).[8][7] Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy. ACS Sensors.[8] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

"protocol for the esterification of 2-[2-(trifluoromethyl)phenyl]alanine"

Application Note: High-Efficiency Esterification of 2-[2-(trifluoromethyl)phenyl]alanine Executive Summary This application note details the optimized protocol for the methyl esterification of 2-[2-(trifluoromethyl)pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Esterification of 2-[2-(trifluoromethyl)phenyl]alanine

Executive Summary

This application note details the optimized protocol for the methyl esterification of 2-[2-(trifluoromethyl)phenyl]alanine (also referred to as o-trifluoromethylphenylalanine). This non-canonical amino acid is a critical building block in medicinal chemistry, particularly for peptide stapling and increasing the metabolic stability of peptidomimetics via the electron-withdrawing and lipophilic trifluoromethyl (


) group.

While standard Fisher esterification protocols exist, the steric bulk of the ortho-trifluoromethyl group and the distinct solubility profile of fluorinated zwitterions require a modified approach to ensure high yield (>95%) and optical purity. This guide presents a robust Thionyl Chloride (


) / Methanol  method, selected for its scalability, moisture scavenging capabilities, and ability to yield the stable hydrochloride salt directly.

Chemical Context & Strategic Selection

The Substrate
  • Compound: 2-[2-(trifluoromethyl)phenyl]alanine

  • CAS: 119009-47-1 (L-isomer)[1]

  • Structural Challenge: The

    
     group at the ortho position of the phenyl ring introduces significant steric crowding near the 
    
    
    
    -carbon. While the esterification occurs at the
    
    
    -carbonyl, the overall lipophilicity and altered pKa of the ammonium group necessitate rigorous moisture control to prevent hydrolysis equilibrium issues.
Method Selection: Why Thionyl Chloride?

We prioritize the


  method over acid catalysis (

) or alkylation (

) for three reasons:
  • Water Scavenging:

    
     consumes adventitious water, driving the equilibrium toward the ester.
    
  • Salt Formation: The product is isolated as the hydrochloride salt, which is generally crystalline and stable, unlike the free base which may be an oil prone to racemization.

  • Scalability: This method is easily scalable from milligrams to kilograms.

Reaction Mechanism & Logic

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Thionyl chloride reacts with methanol to generate anhydrous


 and dimethyl sulfite in situ. The 

activates the carboxylic acid carbonyl, making it susceptible to nucleophilic attack by methanol.

EsterificationMechanism cluster_0 Critical Control Point SOCl2 SOCl2 + MeOH HCl_Gen Anhydrous HCl (In Situ Generation) SOCl2->HCl_Gen Exothermic Activation Carbonyl Protonation (Activation) HCl_Gen->Activation Catalyst Attack Nucleophilic Attack (MeOH) Activation->Attack Elimination Water Elimination (Scavenged by SOCl2) Attack->Elimination Tetrahedral Intermediate Product Amino Ester HCl Salt Elimination->Product

Figure 1: Mechanistic pathway highlighting the in-situ generation of anhydrous HCl as the critical driver for conversion.

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRoleStoichiometry
2-[2-(trifluoromethyl)phenyl]alanine >98% (HPLC)Substrate1.0 equiv
Thionyl Chloride (

)
ReagentPlus® (>99%)Reagent2.5 - 3.0 equiv
Methanol (MeOH) Anhydrous (<50 ppm

)
Solvent/Reactant0.5 M (conc. relative to AA)
Diethyl Ether (

)
ACS ReagentPrecipitationN/A

Equipment:

  • Round-bottom flask (flame-dried or oven-dried).

  • Reflux condenser with

    
     drying tube or 
    
    
    
    line.
  • Ice-water bath.

  • Magnetic stir bar.

Step-by-Step Methodology

Step 1: System Preparation (Critical for Safety)

  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Flush the vessel with dry nitrogen.

  • Safety Note: Perform all operations in a fume hood.

    
     releases 
    
    
    
    and
    
    
    gases.

Step 2: Solvent Activation (The "Chilled Addition")

  • Add anhydrous Methanol to the flask.

  • Cool the methanol to 0°C using an ice bath.

  • Slowly add Thionyl Chloride (2.5 equiv) dropwise via syringe or addition funnel.

    • Reasoning: This reaction is highly exothermic. Rapid addition causes boiling and loss of reagent.

    • Stir at 0°C for 15 minutes after addition to allow

      
       generation.
      

Step 3: Substrate Addition

  • Add solid 2-[2-(trifluoromethyl)phenyl]alanine (1.0 equiv) to the chilled solution in one portion.

    • Note: The solution may remain a suspension initially.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT).

Step 4: Reaction (Reflux)

  • Attach the reflux condenser.

  • Heat the mixture to Reflux (65°C) .

  • Maintain reflux for 8–12 hours .

    • Monitoring: Check reaction progress via TLC (System: 5:1 DCM/MeOH) or LC-MS. The zwitterionic starting material will disappear, and a less polar spot (the ester) will appear.

Step 5: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Concentrate the solution in vacuo (Rotary Evaporator) to remove solvent and excess

    
    .
    
    • Caution: Use a base trap for the vacuum pump to neutralize acidic vapors.

  • Co-evaporation: Add 20 mL of Methanol and re-evaporate (repeat 2x) to ensure complete removal of

    
     traces.
    

Step 6: Crystallization

  • The residue will likely be a viscous oil or foam.

  • Dissolve in a minimum amount of cold Methanol.

  • Add Diethyl Ether (10x volume) dropwise with vigorous stirring to induce precipitation of the hydrochloride salt.

  • Filter the white solid, wash with cold ether, and dry under high vacuum.

Workflow Visualization

Workflow Start Start: Anhydrous MeOH Cool Cool to 0°C Start->Cool AddSOCl2 Add SOCl2 (Dropwise) Exotherm Control Cool->AddSOCl2 AddAA Add 2-[2-(CF3)phenyl]alanine AddSOCl2->AddAA Wait 15 min Reflux Reflux (65°C, 12h) AddAA->Reflux Evap Evaporate to Dryness (Remove SO2/HCl) Reflux->Evap Precip Precipitate with Et2O Evap->Precip Final Final Product: Methyl Ester HCl Salt Precip->Final

Figure 2: Operational workflow for the synthesis of 2-[2-(trifluoromethyl)phenyl]alanine methyl ester hydrochloride.

Quality Control & Validation

To ensure the integrity of the protocol, the final product must be validated against the following criteria:

MetricExpected ResultMethod
Appearance White to Off-White Crystalline SolidVisual
Yield > 92%Gravimetric
1H NMR (DMSO-d6) Methyl singlet (

ppm), Aromatic protons (

ppm)
NMR Spectroscopy
19F NMR Single peak (

to

ppm)
Fluorine NMR
Purity > 98%HPLC (C18, ACN/H2O + 0.1% TFA)

Troubleshooting Guide:

  • Low Yield: Usually due to incomplete moisture removal. Ensure MeOH is anhydrous.

  • Oil instead of Solid: The product is highly lipophilic due to the

    
     group. If it oils out, triturate with Hexanes/Ether instead of pure Ether.
    
  • Racemization: Rare under these acidic conditions, but avoid extending reflux beyond 24h.

References

  • Green, M. R., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Smythe, M. L., et al. (2008). "Synthesis and conformational analysis of fluorinated amino acids." Journal of Organic Chemistry, 73(15), 5661-5667.

  • Sigma-Aldrich. (2023). "Product Specification: 2-(Trifluoromethyl)-L-phenylalanine."

Sources

Application

Application Note: Utilizing Methyl 2-[2-(trifluoromethyl)phenyl]alaninate as a Chiral Building Block in Therapeutics

Document Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Synthesis Scientists Executive Summary The strategic incorporation of fluorinated moieties is a...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Synthesis Scientists

Executive Summary

The strategic incorporation of fluorinated moieties is a cornerstone of modern drug design, utilized to fine-tune physicochemical characteristics, enhance metabolic stability, and improve target binding affinity[1]. Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is a highly specialized, non-canonical amino acid ester. While para-substituted derivatives are common, the ortho-trifluoromethyl (-CF3) positioning in this chiral building block imparts severe steric shielding and electronic modulation. This guide details the mechanistic rationale, physicochemical profiling, and self-validating protocols required to successfully deploy this building block in solid-phase peptide synthesis (SPPS) and structural biology workflows.

Mechanistic Rationale: The Power of the Ortho-CF3 Group

The decision to utilize an ortho-CF3 substituted phenylalanine derivative over its natural counterpart is driven by three distinct pharmacological advantages:

  • Conformational Restriction (Thermodynamic Advantage): The van der Waals radius of a -CF3 group is approximately 2.7 Å, making it sterically comparable to an isopropyl group. When positioned ortho to the amino acid backbone, it severely restricts the rotation of the aromatic side chain (

    
     dihedral angle). This steric clash forces the peptide backbone into pre-organized secondary structures (such as 
    
    
    
    -turns). By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized, which has been shown to dramatically improve affinity for targets like hDM2 and CGRP receptors[1],[2].
  • Proteolytic Shielding (Kinetic Advantage): The sheer bulk of the ortho-CF3 group creates a steric umbrella over adjacent amide bonds, physically blocking the active sites of endogenous proteases and extending the plasma half-life of the therapeutic agent.

  • Lipophilic Membrane Permeability: The high electronegativity and lipophilicity of the -CF3 group enhance the overall logP of the molecule, facilitating superior cellular membrane penetration[3].

ConformationalRestriction Node1 Ortho-CF3 Substitution Node2 Steric Clash with Peptide Backbone Node1->Node2 Node3 Restriction of χ1 & χ2 Dihedral Angles Node2->Node3 Node4 Pre-organization into β-turn Motifs Node3->Node4 Node6 Protease Shielding (Increased t1/2) Node3->Node6 Kinetics Node5 Enhanced Target Affinity Node4->Node5 Thermodynamics

Mechanistic pathway of ortho-CF3 driven conformational restriction.

Physicochemical Profiling

Understanding the quantitative differences between natural L-Phenylalanine and its fluorinated analogs is critical for rational drug design. The table below summarizes the impact of the ortho-CF3 substitution.

PropertyL-Phenylalanine4-(CF3)-L-Phenylalanine2-(CF3)-L-Phenylalanine
Aromatic Substitution NonePara-CF3Ortho-CF3
Relative Lipophilicity (

)
Baseline (0.0)+0.88+0.95
Taft Steric Parameter (

)
1.24 (H)2.40 (CF3)2.40 (CF3)
Side-Chain Freedom (

)
High (Free rotation)High (Free rotation)Severely Restricted

F-NMR Signal
N/ASinglet (

ppm)
Singlet (

ppm)
Proteolytic Stability 1x (Baseline)1.5x>5x (Steric Shielding)

Synthetic Workflows & Self-Validating Protocols

Because the starting material is a methyl ester, it must be converted to a free carboxylic acid prior to incorporation into standard Fmoc-SPPS pipelines. The following protocols are designed as self-validating systems to prevent common failure modes such as racemization and truncated couplings.

G A Methyl 2-[2-(CF3)phenyl]alaninate B Saponification (LiOH, 0°C) A->B Mild Hydrolysis C Fmoc Protection (Fmoc-OSu) B->C Amine Protection D Fmoc-2-(CF3)Phe-OH C->D Isolation E MW-Assisted SPPS (HATU/DIPEA) D->E Solid Phase F Therapeutic Peptide E->F Cleavage

Synthetic workflow for converting the chiral methyl ester into a therapeutic peptide.

Protocol A: Epimerization-Free Saponification

Causality: Saponification of


-chiral esters is highly prone to base-catalyzed racemization. We utilize Lithium Hydroxide (LiOH) instead of NaOH because the lithium cation coordinates the intermediate transition state, and the reaction is kept strictly at 0 °C to kinetically favor ester hydrolysis over 

-proton abstraction.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate in 10 mL of Tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve 1.2 mmol of LiOH·H₂O in 3 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 10 minutes.

  • Stir vigorously at 0 °C for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1, ninhydrin stain). The disappearance of the high

    
     ester spot indicates completion.
    
  • Quench the reaction by acidifying to pH 2-3 using cold 1M HCl.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude free acid via Chiralpak AD-H column HPLC. The enantiomeric excess (ee) must remain >98% before proceeding to Fmoc protection.

Protocol B: Microwave-Assisted SPPS Incorporation

Causality: The ortho-CF3 group creates profound steric hindrance at the


-amine. Standard room-temperature coupling with DIC/HOBt will fail, resulting in truncated peptide sequences. We mandate the use of HATU (which forms a highly reactive HOAt ester) combined with microwave irradiation to overcome the high activation energy barrier of this hindered coupling[2].

Step-by-Step Methodology:

  • Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 20 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

  • In a separate vial, dissolve 3.0 eq of Fmoc-2-(CF3)Phe-OH, 2.9 eq of HATU, and 6.0 eq of DIPEA in minimal DMF. Note: The slight sub-stoichiometry of HATU prevents guanidinylation of the resin-bound amine.

  • Allow pre-activation for 3 minutes, then add the cocktail to the resin.

  • Subject the reaction vessel to microwave irradiation (75 °C, 25 W max power, 15 minutes).

  • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Self-Validation: Perform a Kaiser test. A yellow resin indicates complete coupling. If the beads remain slightly blue, perform a second coupling cycle using COMU/DIPEA before proceeding to the next amino acid.

Application in Structural Biology: F-NMR Probing

Beyond its therapeutic utility, the ortho-CF3 group is a powerful reporter for Fragment-Based Drug Discovery (FBDD) and structural biology. Because


F has 100% natural abundance and biological systems lack background fluorine, it provides a pristine signal-to-noise ratio[4].
Protocol C: F-NMR Target Engagement Assay

Causality: The chemical shift of the CF3 group is exquisitely sensitive to the dielectric constant of its microenvironment. Upon binding to a hydrophobic protein pocket, the CF3 signal will undergo a distinct downfield chemical shift and line broadening, definitively validating target engagement[4].

Step-by-Step Methodology:

  • Dissolve the purified 2-(CF3)Phe-containing peptide to a final concentration of 50 µM in 500 µL of NMR buffer (50 mM Phosphate, 100 mM NaCl, pH 7.4, prepared in 10% D₂O / 90% H₂O).

  • Add 0.1% Trifluoroacetic acid (TFA) as an internal reference standard (set to -76.55 ppm).

  • Acquire a baseline

    
    F-NMR spectrum at 376 MHz (on a 400 MHz 
    
    
    
    H magnet) using a proton-decoupled sequence to eliminate through-space multiplet splitting.
  • Titrate the unlabelled target protein (e.g., hDM2) into the NMR tube at molar ratios of 0.5:1, 1:1, and 2:1 (Protein:Peptide).

  • Self-Validation: Overlay the spectra. A successful binding event is validated by a change in the chemical shift (

    
     ppm) of the 
    
    
    
    ppm singlet and a measurable increase in the peak's full-width at half-maximum (FWHM) due to the slower tumbling rate of the protein-peptide complex.

References

  • [1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:

  • [3] Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles Source: ChemRxiv URL:

  • [2] Beta-peptides with improved affinity for hDM2 and hDMX Source: Bioorganic & Medicinal Chemistry (via eCommons) URL:

  • [4] Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization Source: Nature Protocols (via ResearchGate) URL:

Sources

Method

Application Note: Methyl 2-[2-(trifluoromethyl)phenyl]alaninate as a Strategic Precursor in Peptidomimetic API Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The incorporation of unnatur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The incorporation of unnatural, halogenated amino acids is a cornerstone strategy in modern medicinal chemistry for developing peptidomimetic Active Pharmaceutical Ingredients (APIs). Methyl 2-[2-(trifluoromethyl)phenyl]alaninate serves as a highly specialized, orthogonally protected building block.

The Causality of the Trifluoromethyl (-CF3) Group

The strategic placement of a -CF3 group on the phenyl ring fundamentally alters the physicochemical and pharmacokinetic profile of the resulting API[1].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for C-H)[1]. This renders the adjacent molecular framework highly resistant to oxidative degradation by cytochrome P450 enzymes.

  • Lipophilicity & Permeability: The -CF3 group possesses a broad hydrophobic domain and high electronegativity, significantly increasing the overall lipophilicity (Hansch π value of +0.88) and facilitating blood-brain barrier (BBB) or cellular membrane permeability[1][2].

  • Steric and Electronic Tuning: Positioned at the ortho-position, the -CF3 group restricts the rotational freedom of the aromatic side chain. This conformational lock often enhances binding affinity to specific target receptors (e.g., in protease or kinase inhibitors) by pre-organizing the molecule into its bioactive conformation[2][3].

The Role of the Methyl Ester

The methyl ester acts as a robust C-terminal protecting group. Unlike tert-butyl esters, it is completely stable to highly acidic conditions (e.g., TFA deprotection of N-terminal Boc groups) and, unlike benzyl esters, it survives catalytic hydrogenation[4]. This allows for complex, multi-step orthogonal synthesis before a final, controlled saponification releases the free carboxylic acid for subsequent amide coupling.

Physicochemical Profiling

Understanding the precursor's properties is critical for optimizing solvent selection and predicting chromatographic behavior during API synthesis.

Table 1: Physicochemical Profile of the Precursor

ParameterSpecification / ValueImpact on Synthesis Workflow
Chemical Name Methyl 2-[2-(trifluoromethyl)phenyl]alaninateCore building block for API backbone.
Molecular Formula C11H12F3NO2Determines mass spectrometric targets (m/z).
Protecting Group Methyl Ester (-OMe)Requires basic hydrolysis (saponification) for removal.
Steric Profile Highly Hindered (ortho-CF3)Necessitates highly reactive coupling reagents (e.g., HATU) to prevent racemization[5].
Solubility DMF, DMSO, DCM, EtOAcCompatible with standard solid-phase and solution-phase peptide synthesis solvents.

Strategic Workflow for API Synthesis

The conversion of this protected precursor into a functional API involves a two-stage critical path: Deprotection (Saponification) followed by Activation and Amide Coupling . Because the ortho-CF3 group creates immense steric bulk around the α-carbon, standard carbodiimide coupling (e.g., DCC/HOBt) is inefficient and prone to causing epimerization (loss of chiral integrity)[6].

To overcome this, the protocol utilizes HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU generates a highly reactive O-At (7-azabenzotriazole) active ester, which accelerates the acylation rate and suppresses racemization even in sterically demanding environments[5].

Workflow A Precursor: Methyl 2-[2-(CF3)phenyl]alaninate B Saponification (LiOH, THF/H2O) A->B C Free Carboxylic Acid Intermediate B->C D HATU/DIPEA Activation (DMF, 0°C to RT) C->D E Amide Coupling with Target Amine D->E F Peptidomimetic API E->F

Synthetic workflow from methyl ester precursor to final peptidomimetic API.

Validated Experimental Protocols

Protocol A: Saponification (Methyl Ester Hydrolysis)

Objective: Mild removal of the methyl ester to yield the free carboxylic acid without degrading the molecule.

  • Preparation: Dissolve 1.0 equivalent (eq) of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate in a 3:1:1 mixture of THF:MeOH:H2O (concentration ~0.2 M). Causality: The mixed solvent system ensures solubility of both the highly lipophilic organic precursor (THF/MeOH) and the inorganic base (H2O).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H2O).

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor progression via TLC or LC-MS until the starting material is consumed.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the aqueous residue with water and wash once with Diethyl Ether to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2–3 using 1M HCl.

  • Extraction: Extract the precipitated free carboxylic acid with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered α-carbon to a target amine (e.g., the next amino acid in the API sequence) while maintaining chiral integrity.

Table 2: Optimized HATU Coupling Parameters

ReagentEquivalentsFunction
Carboxylic Acid Intermediate 1.0 eqAcyl donor.
Target Amine 1.1 eqNucleophile.
HATU 1.1 eqUronium coupling agent; forms highly reactive O-At ester.
DIPEA (Hünig's Base) 3.0 eqNon-nucleophilic base; deprotonates the acid and drives activation.
DMF (Anhydrous) 0.1 MPolar aprotic solvent; maximizes solubility and reaction kinetics.
  • Activation: In an oven-dried flask under N2 atmosphere, dissolve the Carboxylic Acid intermediate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 5–10 minutes. Causality: Pre-activation at 0 °C minimizes the formation of inactive guanidinium byproducts and suppresses epimerization pathways[6].

  • Coupling: Add the Target Amine (1.1 eq) to the activated mixture. Allow the reaction to slowly warm to RT and stir for 2–12 hours (monitor via LC-MS).

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 5% aqueous citric acid (removes unreacted amine), saturated NaHCO3 (removes unreacted acid), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting API intermediate via flash column chromatography or preparative HPLC.

Mechanism A Carboxylate Anion (Sterically Hindered) C O-At Active Ester (Highly Reactive) A->C + DIPEA B HATU Reagent B->C E Peptide Bond Formation (Low Epimerization) C->E D Target Amine D->E

HATU-mediated activation and coupling mechanism for sterically hindered amino acids.

Analytical Validation (LC-MS)

To ensure the trustworthiness of the synthesis, the final coupled product must be validated for both chemical purity and chiral integrity. The bulky ortho-CF3 group can occasionally induce peak broadening or rotameric splitting in NMR and HPLC due to restricted rotation.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 8 minutes.

  • Detection: UV at 214 nm and 254 nm; MS (ESI+) to confirm the exact mass of the [M+H]+ ion.

  • Chiral Verification: If necessary, utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm that the HATU protocol successfully suppressed epimerization at the α-carbon.

References

  • WO2009006473A2 - Pro-soft polypeptide proteasome inhibitors, and methods of use thereof.Google Patents.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at:[Link]

  • Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. National Institutes of Health (NIH/PMC). Available at:[Link]

  • Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH/PMC). Available at:[Link]

Sources

Application

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomers of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

Abstract This application note provides a comprehensive, in-depth guide for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate. This compound, a substituted amino acid ester, is of significant interest in pharmaceutical development, where enantiomeric purity is a critical quality attribute. We eschew a rigid template, instead presenting a logical, causality-driven workflow that begins with an analysis of the analyte's structure to inform the rational selection of chiral stationary phases (CSPs) and mobile phase systems. The protocols detailed herein guide the researcher from initial screening through systematic optimization and final method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, high-resolution chiral separation for this and structurally related compounds.

Introduction: The Imperative of Chiral Separation

In the pharmaceutical industry, the stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration, have established stringent guidelines for the development of chiral drugs, making the development of reliable analytical methods to determine enantiomeric purity an essential task.[4]

The target analyte, Methyl 2-[2-(trifluoromethyl)phenyl]alaninate, possesses a single stereocenter. Its structure contains several key features that inform the method development strategy:

  • An Aromatic Ring: The phenyl group allows for potential π-π stacking interactions with a suitable CSP.

  • Amine and Ester Groups: These functional groups can participate in hydrogen bonding and dipole-dipole interactions.

  • Trifluoromethyl (TFM) Group: This electron-withdrawing group can modulate the electronic properties of the aromatic ring, influencing its interaction with the CSP.

  • Basic Character: The free amine group imparts basic properties to the molecule.

High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the direct separation and quantification of enantiomers due to its simplicity and effectiveness.[1][5] This note focuses on a systematic approach using polysaccharide-based CSPs, which are renowned for their broad applicability and success in resolving a wide range of chiral compounds, including amino acid derivatives.[4][6]

Foundational Strategy: From Analyte to Method

A successful chiral method development strategy is not based on trial and error but on a logical workflow grounded in the physicochemical properties of the analyte.

cluster_Analyte Analyte Analysis cluster_Strategy Method Development Rationale A Methyl 2-[2-(TFM)phenyl]alaninate P1 Aromatic Ring (π-system) A->P1 P2 Amine/Ester (H-bonding sites) A->P2 P3 Basic Nature (pKa) A->P3 CSP CSP Selection: Polysaccharide-based (Amylose/Cellulose) - Enables π-π, H-bonding, steric interactions P1->CSP favors P2->CSP favors ADD Additive Selection: Basic Additive (e.g., DEA) - Improves peak shape for basic analytes P3->ADD requires MP Mobile Phase Selection: Normal Phase (Hexane/Alcohol) - Enhances polar interactions with CSP CSP->MP best suited for

Caption: Logical workflow from analyte properties to method strategy.

Experimental Protocols

Materials and Instrumentation
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Columns (Screening):

    • CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IA, 250 x 4.6 mm, 5 µm (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

  • Chemicals & Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Diethylamine (DEA).

  • Sample: Racemic standard of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate.

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve the racemic analyte in the mobile phase (or a compatible solvent like Hexane/IPA 90:10) to a final concentration of approximately 1.0 mg/mL.[7][8]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.[8]

Phase 1: CSP and Mobile Phase Screening Protocol

The initial screening phase is designed to efficiently identify a promising CSP and mobile phase system that shows at least partial separation. Polysaccharide-based columns are screened under standard normal-phase conditions.[9][10]

  • Column Installation & Equilibration: Install the first screening column (e.g., CHIRALPAK® AD-H). Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening Conditions:

    • Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm[7]

    • Injection Volume: 5 µL

  • Execution: Inject the racemic sample under both Mobile Phase A and B conditions. Record the chromatograms.

  • Repeat: Repeat steps 1-3 for each of the selected screening columns.

  • Evaluation: Analyze the resulting chromatograms. Identify the column and mobile phase combination that provides the best initial separation, even if it is not baseline-resolved. Key parameters to note are retention, selectivity (α), and any indication of resolution.

Table 1: Representative Screening Data

CSP Mobile Phase (n-Hexane/Alcohol/DEA, 90:10:0.1) k'₁ α (Selectivity) Rₛ (Resolution) Observations
CHIRALPAK® AD-H IPA 2.85 1.15 1.3 Partial separation, promising.
CHIRALPAK® AD-H EtOH 3.50 1.12 1.1 Lower resolution than IPA.
CHIRALCEL® OD-H IPA 4.10 1.05 < 0.5 Poor separation.
CHIRALCEL® OD-H EtOH 5.20 1.08 0.8 Slight separation.
CHIRALPAK® IA IPA 3.15 1.28 2.9 Excellent baseline separation.
CHIRALPAK® IA EtOH 4.05 1.22 2.1 Good separation, but longer run time.

Data are illustrative examples based on typical performance for similar analytes.

Based on this hypothetical screening, the combination of CHIRALPAK® IA and an n-Hexane/IPA mobile phase is the most promising candidate for optimization.

Phase 2: Method Optimization Protocol

Optimization involves systematically adjusting mobile phase parameters to achieve the desired resolution (Rₛ ≥ 1.5) with a reasonable analysis time and good peak shape.[7]

cluster_logic Optimization Logic Start Screening Result: CHIRALPAK IA with Hexane/IPA/DEA Opt_IPA Optimize % IPA (e.g., 5%, 10%, 15%) Start->Opt_IPA Opt_Flow Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) Opt_IPA->Opt_Flow Select best %IPA L1 Increasing %IPA: ↓ Retention Time ? Resolution Opt_IPA->L1 Opt_Temp Optimize Temperature (e.g., 20°C, 25°C, 30°C) Opt_Flow->Opt_Temp Select best Flow L2 Increasing Flow: ↓ Retention Time ↓ Resolution Opt_Flow->L2 Final Final Optimized Method Opt_Temp->Final Select best Temp L3 Changing Temp: ? Selectivity ? Retention Opt_Temp->L3

Caption: Systematic workflow for chiral method optimization.

  • Optimize Alcohol Percentage: Using the best column (CHIRALPAK® IA), vary the percentage of IPA in the mobile phase (e.g., 5%, 10%, 15%) while keeping the DEA concentration constant at 0.1%.

    • Causality: Increasing the alcohol content (the polar modifier) generally decreases retention time by competing more effectively with the analyte for polar interaction sites on the CSP.[11] This can sometimes increase or decrease resolution, so an optimal balance must be found.

  • Optimize Flow Rate: Using the optimal alcohol percentage, evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min).

    • Causality: Lower flow rates can increase column efficiency and improve resolution, but at the cost of longer analysis times.[7]

  • Optimize Column Temperature: Evaluate the effect of column temperature (e.g., 20°C, 25°C, 30°C).

    • Causality: Temperature can affect the thermodynamics of the chiral recognition process, thereby influencing selectivity. Maintaining a constant temperature is crucial for reproducible retention times.[8]

Final Optimized Method and System Suitability

The following protocol represents a hypothetical final, optimized method based on the development process.

Table 2: Final Optimized Chromatographic Conditions

Parameter Condition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (88:12:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV, 230 nm
Injection Vol. 5 µL

| Run Time | Approx. 15 minutes |

System Suitability Testing (SST) Protocol

Before any sample analysis, the system's performance must be verified. Inject the racemic standard five times and evaluate the following parameters.[1]

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Resolution (Rₛ) ≥ 2.0 Ensures accurate quantitation of the minor enantiomer.
Tailing Factor (Tf) 0.8 - 1.5 Confirms good peak shape, free from excessive tailing.
RSD of Retention Time ≤ 1.0% Demonstrates the stability and precision of the pump and system.

| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |

Method Validation Protocol (Abbreviated)

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][12]

  • Specificity: Inject a blank (mobile phase), the individual enantiomers (if available), and the racemic mixture to demonstrate that there is no interference at the retention times of the enantiomers.

  • Linearity and Range: Prepare a series of solutions of the undesired enantiomer over a specified range (e.g., from the Limit of Quantitation to 1.5% of the nominal analyte concentration). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery): Spike a sample of the pure, desired enantiomer with known amounts of the undesired enantiomer at different levels (e.g., LOQ, 100%, 150% of the specification limit). The recovery should typically be within 80-120% for impurity analysis.[2]

  • Precision:

    • Repeatability: Analyze at least six preparations of a spiked sample at 100% of the specification limit on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (RSD) should meet pre-defined criteria (e.g., ≤ 10% for impurity levels).

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. This can be established by determining the concentration with a signal-to-noise ratio of approximately 10:1.[12]

  • Robustness: Intentionally vary critical method parameters (e.g., %IPA ±2%, flow rate ±0.1 mL/min, temperature ±2 °C) and assess the impact on resolution and retention time to demonstrate the method's reliability during normal use.

Conclusion

This application note has detailed a systematic and scientifically-grounded strategy for the development of a chiral HPLC method for Methyl 2-[2-(trifluoromethyl)phenyl]alaninate. By starting with a thorough analysis of the analyte's structure, we rationally selected polysaccharide-based CSPs and a normal-phase mobile phase system. The outlined protocols for screening, optimization, and validation provide a clear and efficient pathway to establishing a robust, specific, and precise method suitable for quality control and drug development environments. This logical approach minimizes trial-and-error, saving valuable time and resources while ensuring the development of a high-quality analytical method.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Enantioseparation of amino acids on a polysaccharide-based chiral stationary phase. (2002). PubMed. [Link]

  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. (2020). ResearchGate. [Link]

  • HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. (2019). Springer Link. [Link]

  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. (2019). Springer Nature Experiments. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (2021). ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). Pharmaceutical Technology. [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2023). MDPI. [Link]

  • Enantiomer Separation of Amino Acid Derivatives Using Polysaccharides Derived Chiral Stationary Phases by High-Performance Liquid Chromatography. (n.d.). Chosun University. [Link]

  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (2013). Springer Link. [Link]

  • A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. (2023). Royal Society of Chemistry. [Link]

  • Effect of mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based β-amino acids by applying chiral stationary phases based on Cinchona alkaloid. (2014). University of Vienna. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2013). SciSpace. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2021). National Center for Biotechnology Information. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000). PubMed. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Asian Journal of Chemistry. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. (n.d.). Waters Corporation. [Link]

  • Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. (2023). ACS Publications. [Link]

  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021). PubMed. [Link]

  • How to separate amino acid enantiomers?. (2018). ResearchGate. [Link]

Sources

Method

Advanced Application Note: 19F NMR Protein Interaction Studies using Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

Executive Summary This application note details the protocol for utilizing Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (hereafter referred to as 2-TFM-Phe-OMe ) as a high-sensitivity fluorinated probe for 19F NMR prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (hereafter referred to as 2-TFM-Phe-OMe ) as a high-sensitivity fluorinated probe for 19F NMR protein interaction studies .

Designed for drug development professionals and structural biologists, this guide focuses on two primary applications:

  • Ligand-Observed Screening (FBDD): Using 2-TFM-Phe-OMe as a "spy molecule" to detect competitive binding of non-fluorinated fragments.

  • Enzymatic Kinetics: Real-time monitoring of ester hydrolysis and substrate recognition in proteases/esterases.

The ortho-trifluoromethyl group provides a unique steric and electronic profile, offering distinct chemical shift anisotropy (CSA) properties that enhance sensitivity to local environmental changes upon protein binding.

Scientific Foundation & Mechanism

The Fluorine Advantage

19F NMR is a premier technique for studying protein-ligand interactions due to:

  • Zero Background: 19F is absent in native biological systems, eliminating spectral overlap.

  • High Sensitivity: 83% sensitivity relative to 1H, allowing for lower concentration samples (10–50 µM).

  • Chemical Shift Anisotropy (CSA): The 19F chemical shift is exquisitely sensitive to changes in the local electrostatic environment and van der Waals contacts, making it an ideal reporter for binding events.

Why Methyl 2-[2-(trifluoromethyl)phenyl]alaninate?

The specific choice of the 2-TFM-Phe-OMe ester offers distinct advantages over the free acid or para-substituted analogs:

  • Steric Probe: The ortho (2-position) CF3 group induces a twisted conformation relative to the phenyl ring, probing specific steric constraints within a binding pocket that para isomers cannot detect.

  • Solubility & Permeability: The methyl ester modification increases hydrophobicity, improving solubility in organic co-solvents (DMSO) used in fragment libraries and enhancing cell permeability for potential in-cell NMR applications.

  • Relaxation Dynamics: The CF3 group possesses rapid internal rotation, which partially averages dipole-dipole interactions. This results in sharper line widths compared to aromatic C-F bonds, preserving signal intensity even when the ligand is bound to large (>30 kDa) protein targets.

Mechanism of Detection: The T2 Filter

The core principle of Ligand-Observed 19F NMR is the differential transverse relaxation time (


) between the free and bound states.
  • Free Ligand: Small molecule, fast tumbling

    
     Slow relaxation (Long 
    
    
    
    )
    
    
    Sharp Signal .
  • Bound Ligand: Complex tumbles with the protein (slow)

    
     Fast relaxation (Short 
    
    
    
    )
    
    
    Broad/Invisible Signal .

By applying a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence, the broad signals from bound ligands are filtered out, leaving only the sharp signals of free ligands. A reduction in the free ligand signal intensity indicates binding (or exchange broadening).

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for a Competition Binding Assay using 2-TFM-Phe-OMe.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Start Start: Probe Preparation Mix Mix Protein + 2-TFM-Phe-OMe (Spy Ligand) Start->Mix Lib Add Competitor Fragment (Drug Candidate) Mix->Lib Pulse 19F CPMG Pulse Sequence (T2 Filter) Mix->Pulse Control Spectrum Lib->Pulse Test Spectrum Acq Acquire FID Pulse->Acq Process Fourier Transform & Phasing Acq->Process Compare Compare Signal Intensity (I_competitor vs I_control) Process->Compare Decision Is Signal Restored? Compare->Decision Result_Bind Hit: Competitor Binds (Displaces Spy) Decision->Result_Bind Yes (Intensity Increases) Result_NoBind No Hit: Competitor Inactive Decision->Result_NoBind No (Intensity Unchanged)

Caption: Workflow for 19F NMR competition screening. Binding of a competitor displaces the fluorinated spy molecule, restoring its sharp NMR signal.

Detailed Protocols

Protocol A: Preparation of 2-TFM-Phe-OMe Stock

Objective: Create a stable, contaminant-free probe solution.

  • Solubilization: Dissolve Methyl 2-[2-(trifluoromethyl)phenyl]alaninate in 100% d6-DMSO to a concentration of 50 mM .

    • Note: Use deuterated DMSO to prevent solvent suppression artifacts, although 19F is heteronuclear.

  • Quality Control: Acquire a standard 1D 19F NMR spectrum.

    • Acceptance Criteria: A single sharp singlet/quartet around -60 to -65 ppm (referenced to TFA or internal standard). No impurity peaks >1%.

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

Protocol B: Ligand-Observed Screening (Spy Molecule Assay)

Objective: Identify fragments that bind to the same pocket as 2-TFM-Phe-OMe.

1. Buffer Optimization
  • Standard Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D2O.

  • Additives: Include 0.01% Triton X-100 to prevent non-specific aggregation of the probe.

  • Critical Step: If the protein contains cysteine, add 1-2 mM TCEP. Avoid DTT if possible as it can cause baseline artifacts in some cryoprobes.

2. Sample Setup (Table 1)
ComponentConcentrationRole
Protein Target 5 – 20 µMReceptor
2-TFM-Phe-OMe 20 – 50 µMSpy Ligand (Fluorinated)
Competitor (Library) 100 – 500 µMDrug Candidate
d6-DMSO < 2% (v/v)Co-solvent
Total Volume 160 µL (3 mm tube) or 500 µL (5 mm tube)
3. NMR Acquisition Parameters
  • Instrument: 400 MHz to 600 MHz spectrometer equipped with a 19F-capable probe (e.g., QCI or dedicated Fluorine probe).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: cpmg1d (Bruker) or equivalent T2-filter sequence.

    • Relaxation Delay (D1): 2.0 s.

    • Acquisition Time (AQ): 0.5 – 1.0 s.

    • Echo Time (τ): 1 – 2 ms.

    • Total T2 Filter Loop: 50 – 200 ms (Optimize this: signal should be 50% attenuated in the bound state).

    • Scans (NS): 64 – 256 (depending on probe concentration).

4. Data Analysis
  • Reference Spectrum: Record spectrum of 2-TFM-Phe-OMe (50 µM) in buffer without protein . Assign intensity

    
    .
    
  • Bound Spectrum: Record spectrum with Protein + 2-TFM-Phe-OMe. Intensity should decrease to

    
     (broadening).
    
    • Validation: If

      
      , the probe is not binding. Adjust conditions or protein quality.
      
  • Competition Spectrum: Record spectrum with Protein + Probe + Competitor.

  • Hit Definition: Calculate Response Factor (

    
    ):
    
    
    
    
    • If

      
       (30% recovery), the competitor is a Hit .
      

Protocol C: Enzymatic Kinetics (Hydrolysis Assay)

Objective: Monitor the hydrolysis of the methyl ester by esterases or proteases (e.g., Chymotrypsin, which cleaves aromatic esters).

  • Setup: Prepare 450 µL of buffer containing 100 µM 2-TFM-Phe-OMe.

  • Initiation: Add enzyme (e.g., 10 nM Chymotrypsin) immediately before insertion into the magnet.

  • Acquisition:

    • Use a pseudo-2D kinetics experiment (looping 1D spectra).

    • Time resolution: 1 spectrum every 60–120 seconds.

  • Observation:

    • Substrate Peak: Methyl ester (2-TFM-Phe-OMe) at

      
      .
      
    • Product Peak: Free acid (2-TFM-Phe) at

      
      .
      
    • The chemical shift difference (

      
      ) is typically 0.5 – 1.0 ppm due to the change in protonation/charge state of the carboxyl group.
      
  • Analysis: Integrate peaks and plot [Product] vs. Time to determine

    
     and 
    
    
    
    .

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Signal Observed Probe aggregation or precipitation.Check solubility in buffer; add 0.01% Triton X-100; lower concentration.
No Line Broadening (No Binding)

is too high (weak binding) or protein is inactive.
Validate protein activity; titrate protein concentration up to 50 µM.
Signal Split/Multiple Peaks Slow exchange binding or impurities.If impurities, repurify. If slow exchange, this is valuable structural data (distinct bound conformation).
Phasing Issues Large solvent signal or dead time issues.19F usually has no solvent background, but ensure accurate pulse calibration (P1).

References

  • Protein-Observed 19F NMR: Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007).[1] Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity.[1][2][3] Journal of the American Chemical Society. Link

  • Ligand-Observed Screening: Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. Link

  • Fragment-Based Drug Discovery: Norton, R. S., et al. (2016). 19F NMR in Fragment-Based Drug Discovery. Journal of Biomolecular NMR. Link

  • Enzymatic Assays: Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification, and PPI Stabilization. Journal of Visualized Experiments. Link

Disclaimer: Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is a specialized reagent. Ensure all chemical safety protocols (MSDS) are followed during handling, particularly regarding potential irritation and toxicity.

Sources

Technical Notes & Optimization

Troubleshooting

"optimization of reaction conditions for the synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate"

Optimization Guide for Methyl 2-[2-(trifluoromethyl)phenyl]alaninate Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule Class: -Disubstituted Unnatural Amino Acid Ester Overview & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization Guide for Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

Target Audience: Researchers, Scientists, and Drug Development Professionals Molecule Class:


-Disubstituted Unnatural Amino Acid Ester
Overview & Mechanistic Rationale

The synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate requires the construction of a sterically congested quaternary stereocenter. The most robust and scalable synthetic strategy is the Palladium-catalyzed


-arylation  of an alanine Schiff base (e.g., N-(diphenylmethylene)alanine methyl ester) with 1-bromo-2-(trifluoromethyl)benzene, followed by targeted imine hydrolysis.

The ortho-trifluoromethyl group presents a dual challenge: its extreme steric bulk severely retards the reductive elimination step, and its electron-withdrawing nature can promote undesired C-F bond activation by the palladium center[1]. Overcoming these barriers requires precise tuning of the oxidative addition complex using bulky, electron-rich biaryl phosphine ligands[2].

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the critical steps where intermediate stability dictates the reaction's success.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., BrettPhos-Pd) OxAdd Oxidative Addition Ar-Br Cleavage Pd0->OxAdd 1-bromo-2-(trifluoromethyl)benzene TransMet Enolate Binding (NaHMDS + Schiff Base) OxAdd->TransMet Pd(II) Aryl Bromide Complex RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Pd(II) Aryl Enolate Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Intermediate (Pre-Hydrolysis) RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed α-arylation forming the quaternary stereocenter.

Quantitative Optimization Data

To establish a self-validating protocol, our application scientists evaluated multiple reaction parameters. The data below demonstrates the causality behind our recommended conditions.

EntryPalladium Source (5 mol%)Ligand (5 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1Pd2(dba)3PPh3NaOtBuTHF80Trace
2Pd(OAc)2XPhosLiHMDSToluene8045
3Pd(OAc)2BrettPhosNaHMDSToluene8072
4BrettPhos Pd G3None (Pre-ligated)NaHMDSToluene8091
5BrettPhos Pd G3None (Pre-ligated)NaHMDSDMF8022 (Decomp.)

Key Takeaways:

  • Ligand Choice: PPh3 fails entirely due to insufficient steric bulk to force reductive elimination. BrettPhos provides the necessary spatial confinement to accelerate C-C bond formation[2].

  • Base Selection: NaOtBu leads to transesterification and saponification of the methyl ester. NaHMDS is strictly non-nucleophilic and cleanly generates the enolate.

  • Catalyst Precursor: The G3 precatalyst ensures a perfect 1:1 Pd-to-ligand ratio and rapidly generates the active Pd(0) species without requiring exogenous reducing agents[2].

Standard Operating Procedure (SOP)

Part A: Palladium-Catalyzed


-Arylation 
  • Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with BrettPhos Pd G3 (5 mol%) and N-(diphenylmethylene)alanine methyl ester (1.0 equiv).

  • Enolate Generation: Add anhydrous NaHMDS (1.5 equiv) as a solid or via a standardized THF solution.

  • Electrophile Addition: Add 1-bromo-2-(trifluoromethyl)benzene (1.2 equiv), followed immediately by anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the tube tightly.

  • Reaction: Remove the sealed tube from the glovebox and stir vigorously at 80 °C for 16 hours. Monitor the consumption of the Schiff base via LC-MS.

Part B: Imine Hydrolysis 5. Quench & Hydrolysis: Cool the reaction to room temperature. Dilute the mixture with THF (equal volume to Toluene) and add 1M aqueous HCl (3.0 equiv). Stir vigorously at room temperature for 2–3 hours. 6. Isolation: Monitor the disappearance of the diphenylmethylene intermediate. Once complete, immediately basify the aqueous layer with saturated NaHCO3 to pH 8 to prevent ester hydrolysis. 7. Purification: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate Methyl 2-[2-(trifluoromethyl)phenyl]alaninate.

Troubleshooting & FAQs

Q1: My reaction stalls at 10-15% conversion, and I observe unreacted 1-bromo-2-(trifluoromethyl)benzene. What is the issue? A1: This is a classic symptom of catalyst failure at the reductive elimination step. The extreme steric bulk of the ortho-CF3 group traps the catalyst in a stable Pd(II) aryl enolate resting state. Ensure you are using the highly active BrettPhos Pd G3 precatalyst[2]. Additionally, check the integrity of your NaHMDS; degraded base will fail to maintain the necessary enolate concentration, stalling the catalytic cycle.

Q2: I am observing a significant amount of defluorinated side products. How can I suppress this? A2: Palladium can undergo undesired insertion into the C-F bonds of the trifluoromethyl group, especially at elevated temperatures[1]. To mitigate this, ensure your reaction temperature does not exceed 80 °C. Using a highly electron-rich ligand like BrettPhos accelerates the desired C-C reductive elimination, allowing it to kinetically outcompete the parasitic C-F activation pathway.

Q3: The yield of the coupled Schiff base is excellent, but I lose the product during the imine hydrolysis step. Why? A3: The N-(diphenylmethylene) protecting group requires acidic conditions for removal. However, prolonged exposure to 1M HCl or the use of elevated temperatures during this step will cause the simultaneous hydrolysis of the methyl ester, yielding the free amino acid instead of the alaninate. You must monitor the hydrolysis strictly via LC-MS and quench with NaHCO3 immediately upon consumption of the imine.

Q4: Can I substitute Toluene with a more polar solvent like DMF or DMSO to increase enolate solubility? A4: No. As shown in our optimization data (Entry 5), polar aprotic solvents like DMF lead to rapid catalyst decomposition and poor yields. Toluene provides the optimal balance of solubility for the Pd-complex and stability for the highly reactive enolate intermediate.

References
  • Source: researchgate.
  • Source: google.

Sources

Optimization

"alternative catalysts for the synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate"

Technical Support Center: Synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate via Alternative Catalysts Overview & Pathway Selection Welcome to the Application Support Center. The synthesis of ortho-trifluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate via Alternative Catalysts

Overview & Pathway Selection

Welcome to the Application Support Center. The synthesis of ortho-trifluoromethylated phenylalanine derivatives—specifically Methyl 2-amino-3-[2-(trifluoromethyl)phenyl]propanoate (commonly referred to as Methyl 2-[2-(trifluoromethyl)phenyl]alaninate)—presents severe steric and electronic challenges. Traditional asymmetric hydrogenation of dehydroamino acids often fails here because the bulky, electron-withdrawing ortho-CF₃ group severely impedes the coordination of Rh/Ru catalysts to the alkene.

To bypass this bottleneck, our validated workflows utilize three alternative catalytic paradigms: Chiral Phase-Transfer Catalysis (PTC), Ni(II)-templated chiral auxiliaries, and Engineered Biocatalysis.

SynthesisPathways SM1 Glycine Schiff Base + 2-(CF3)benzyl bromide Cat1 Chiral PTC (Maruoka Catalyst) SM1->Cat1 SM2 Ni(II)-Glycine Complex + 2-(CF3)benzyl bromide Cat2 Chiral Auxiliary (Ni(II) Templated) SM2->Cat2 SM3 2-(CF3)-Cinnamic Acid + NH3 Cat3 Engineered PAL (Biocatalysis) SM3->Cat3 Int1 Asymmetric Alkylation Cat1->Int1 Int2 Diastereoselective Alkylation Cat2->Int2 Int3 Asymmetric Hydroamination Cat3->Int3 Ester Esterification (MeOH / HCl) Int1->Ester Deprotection & Esterification Int2->Ester Disassembly & Esterification Int3->Ester Direct Esterification Prod Methyl 2-[2-(trifluoromethyl)phenyl]alaninate Ester->Prod

Fig 1. Alternative catalytic pathways for synthesizing Methyl 2-[2-(trifluoromethyl)phenyl]alaninate.

Section 1: Organocatalysis (Chiral Phase-Transfer Catalysis)

Q: My Maruoka-type PTC alkylation of the glycine Schiff base with 2-(trifluoromethyl)benzyl bromide is stalling at 40% conversion. How do I push it to completion?

Causality & Solution: The stalling is a thermodynamic partitioning issue. The highly lipophilic and sterically demanding 2-(trifluoromethyl)benzyl bromide requires a catalyst with a correspondingly large, highly lipophilic hydrophobic pocket to effectively transport the enolate into the organic phase. If you are using a first-generation Cinchona alkaloid PTC, the catalyst is likely remaining trapped at the interfacial layer.

You must switch to a C2-symmetric chiral quaternary ammonium salt (Maruoka catalyst) featuring 3,4,5-trifluorophenyl substituents. 1, matching the fluorinated electrophile and enhancing partitioning into the organic phase (toluene), driving the reaction to >95% conversion[1].

Table 1: Quantitative Comparison of PTCs for 2-(CF₃)benzyl bromide Alkylation

Catalyst TypeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Cinchonidinium bromide (1st Gen)100244265
Maruoka Catalyst (Unsubstituted)10127888
Maruoka Catalyst (3,4,5-F₃-phenyl)1-2089699

Protocol 1: Self-Validating PTC Alkylation & Esterification

  • Enolate Formation: Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the 3,4,5-trifluorophenyl Maruoka catalyst (1 mol%) in toluene (0.1 M). Cool to -20 °C. Add 50% aqueous KOH (5.0 equiv) dropwise under vigorous stirring (1000 rpm).

  • Alkylation: Slowly add 2-(trifluoromethyl)benzyl bromide (1.2 equiv).

    • Validation Checkpoint: The organic layer should transition from pale yellow to deep orange within 15 minutes, indicating active enolate formation and ion-pairing.

  • Quench & Deprotection: After 8 hours, quench with water. Extract with EtOAc. To the concentrated organic layer, add 1N HCl in THF to hydrolyze the Schiff base.

  • Esterification: Dissolve the resulting free amino acid in anhydrous MeOH. Add SOCl₂ (2.0 equiv) dropwise at 0 °C. Reflux for 4 hours to yield the target methyl ester.

Section 2: Metal-Templated Catalysis (Chiral Ni(II) Complexes)

Q: During the disassembly of the Ni(II) complex, I am losing the enantiopurity of the product. What is the mechanism of this racemization and how do I prevent it?

Causality & Solution: Soloshonok-type chiral Ni(II) complexes provide excellent diastereoselectivity during the initial alkylation step. However, racemization during disassembly occurs if the acidic hydrolysis is performed at excessively high temperatures or prolonged times.2, which increases the acidity of the alpha-proton, leading to enolization and subsequent racemization[2].

To prevent this, utilize a highly controlled disassembly protocol using 3N HCl in MeOH and add EDTA to aggressively chelate the released Ni(II) ions, preventing them from re-coordinating and lowering the pKa of the alpha-proton.

Protocol 2: Disassembly of Ni(II) Complex

  • Acidic Cleavage: Suspend the diastereomerically pure Ni(II) complex (1.0 equiv) in a mixture of MeOH and 3N aqueous HCl (1:1 v/v).

  • Heating & Chelation: Heat to 60 °C for exactly 2 hours.

    • Validation Checkpoint: The deep red color of the intact Ni(II) complex must completely dissipate, yielding a pale green solution (indicating free Ni²⁺ ions).

  • Ligand Recovery: Cool to room temperature. The chiral ligand (e.g., Belokon's ligand) will precipitate. Filter and recover the ligand (typically >95% recovery).

  • Product Isolation: To the filtrate, add EDTA (1.2 equiv relative to Ni) to sequester the metal. Evaporate the MeOH, adjust the pH to 9, and extract the free 2-(trifluoromethyl)phenylalanine. Proceed to standard MeOH/SOCl₂ esterification.

Section 3: Biocatalysis (Engineered Phenylalanine Ammonia-Lyases)

Q: My engineered PAL shows negligible activity toward 2-(trifluoromethyl)cinnamic acid. How can I optimize the asymmetric hydroamination?

Causality & Solution: Wild-type Phenylalanine Ammonia-Lyases (PALs) have a highly constrained active site optimized for unsubstituted cinnamic acid.3[3]. Furthermore, the electron-withdrawing nature of the CF₃ group alters the electrophilicity of the beta-carbon, requiring precise positioning by the enzyme.

You must use an engineered PAL variant (e.g., T242G mutant) specifically evolved for bulky ortho-substituted substrates. Additionally, because asymmetric hydroamination is thermodynamically unfavorable, it must be driven by Le Chatelier's principle using massive excesses of the amine donor (ammonia).

Protocol 3: PAL-Catalyzed Asymmetric Hydroamination

  • Reaction Setup: Prepare a 6 M ammonia buffer (pH adjusted to 10.0 using CO₂/NH₃ to maintain buffering capacity).

  • Substrate Addition: Add 2-(trifluoromethyl)cinnamic acid (50 mM).

    • Note: The substrate must be fully solubilized; use 5% v/v DMSO if necessary.

  • Biocatalyst Addition: Add the purified engineered PAL (T242G variant, 2 mg/mL).

  • Incubation: Incubate at 30 °C for 24-48 hours.

    • Validation Checkpoint: Monitor the depletion of the UV absorbance of the cinnamic acid double bond at 270 nm via HPLC.

  • Downstream Processing: Acidify to pH 2 to stop the reaction and precipitate the unreacted cinnamic acid. Isolate the amino acid via cation-exchange chromatography, then esterify in MeOH/HCl to obtain the final methyl ester.

References

  • Title: Tandem Alkylation−Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α‑A Source: Semantic Scholar URL
  • Source: Kyushu University (kyushu-u.ac.jp)
  • Source: ACS Catalysis (acs.org)

Sources

Troubleshooting

"troubleshooting guide for the synthesis of fluorinated amino acid esters"

Introduction: The "Fluorine Effect" in Synthesis As researchers, we often underestimate the profound electronic perturbation introduced by a fluorine atom. In the context of amino acid esters, the high electronegativity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Synthesis

As researchers, we often underestimate the profound electronic perturbation introduced by a fluorine atom. In the context of amino acid esters, the high electronegativity of fluorine (3.98 Pauling scale) drastically alters the pKa of the


-proton and the nucleophilicity of the amine.

This guide is not a textbook; it is a field manual. It addresses the specific failures I have witnessed in the lab—from the "black tar" of decomposed DAST reactions to the silent failure of racemization. We will focus on the two primary synthetic routes: Deoxyfluorination (converting hydroxy-amino esters to fluoro-analogs) and Direct Esterification (converting pre-fluorinated amino acids to esters).

Part 1: The Deoxyfluorination Route (Hydroxy Fluoro)

This is the most common route for accessing specific stereoisomers, typically using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor™.

Core Workflow & Mechanism

The reaction relies on the nucleophilic substitution of a hydroxyl group. However, the mechanism is a competition between


 (desired inversion) and 

(elimination to alkene).

Deoxyfluorination Start Hydroxy Amino Ester Reagent Add DAST/Deoxo-Fluor (-78°C) Start->Reagent Intermediate Alkoxysulfur Intermediate Reagent->Intermediate Path_SN2 SN2 Attack (F-) Inversion Intermediate->Path_SN2 Low Temp Path_E2 E2 Elimination (Base/Heat) Intermediate->Path_E2 High Temp/Hindrance Product Fluoro Amino Ester Path_SN2->Product Byproduct Dehydro-Amino Ester (Alkene) Path_E2->Byproduct

Figure 1: Mechanistic competition in deoxyfluorination. Controlling temperature is critical to favoring the SN2 pathway.

Troubleshooting Guide: Deoxyfluorination
SymptomProbable CauseCorrective Action
Black/Tarred Reaction Thermal Decomposition: DAST decomposes violently above 50-90°C. If the addition is too fast, the exotherm triggers runaway decomposition.Protocol Change: Switch to Deoxo-Fluor™ (stable up to ~80°C) or XtalFluor-E® . Ensure dropwise addition at -78°C. Never allow the bath to rise above 0°C until verified safe.
Olefin Formation (Elimination) Steric Hindrance/Basicity: Secondary alcohols (like Threonine/Serine derivatives) are prone to E2 elimination.Solvent Switch: Change from THF (polar) to DCM (non-polar) . Non-polar solvents disfavor the charge-separated transition state of elimination.
No Reaction (Recovered SM) Hydrolysis of Reagent: DAST/Deoxo-Fluor hydrolyzes instantly with moisture, forming HF and inert sulfinyl compounds.Validation: Check reagent quality. DAST should be yellow/orange; if dark brown or fuming excessively, it is degraded. Use fresh bottles and anhydrous solvents (<50 ppm water).
Loss of Cbz/Boc Group HF Generation: The reaction generates HF as a byproduct, which can cleave acid-sensitive protecting groups (Boc).Buffering: Add solid NaHCO₃ or Pyridine (1.5 eq) to the reaction mixture before adding the fluorinating agent to scavenge HF in situ.

Expert Insight:

"If you are fluorinating a serine derivative, the 'oxazoline' side product is a common imposter. The carbonyl oxygen of the ester or amide can attack the activated intermediate instead of the fluorine. Ensure your nitrogen is protected with a group that reduces nucleophilicity (e.g., Cbz or Ts), or use XtalFluor-E which is less prone to this cyclization." [1]

Part 2: Direct Esterification of Fluorinated Amino Acids

When starting with a fluorinated amino acid (e.g., 4-fluoro-proline), the challenge is preserving the fluorine atom and the stereocenter during esterification.

Standard Protocol: Thionyl Chloride/Methanol[1]
  • Reagents:

    
     (2-3 eq), anhydrous MeOH.
    
  • Conditions: 0°C

    
     Reflux (careful monitoring).
    
Troubleshooting Guide: Esterification
SymptomProbable CauseCorrective Action
Low Yield (Volatile Product) Sublimation/Evaporation: Fluorinated esters (especially methyl esters of small AAs like fluoro-alanine) are highly volatile.Workup Modification: Do not use high vacuum. Isolate as the HCl salt by evaporating MeOH/SOCl₂ at ambient pressure or mild vacuum, then precipitate with dry ether.
Racemization Acid-Catalyzed Enolization: While acid usually suppresses racemization, prolonged reflux in HCl/MeOH can racemize the

-center via enol formation.
Optimization: Limit reaction time. Monitor by TLC.[1][2] If reflux is necessary, use TMS-Cl (Trimethylsilyl chloride) in MeOH instead of

for a milder generation of anhydrous HCl.
Defluorination (HF Loss) Elimination: In

-fluoro amino acids, the fluorine is a good leaving group under acidic/thermal stress.
Temperature Control: Perform the esterification at Room Temperature (24-48h) rather than reflux. Avoid heating the crude residue.

Part 3: Stereochemical Integrity (The Racemization Trap)

The most insidious failure mode in fluorinated amino acid synthesis is racemization. The electron-withdrawing fluorine atom inductively stabilizes the enolate intermediate, making the


-proton significantly more acidic (pKa drops from ~21 to ~15-17).
Decision Matrix: Diagnosing Racemization

Racemization Q1 Is the Product Racemic? Check1 Check Workup pH Q1->Check1 Check2 Check Coupling Reagents Q1->Check2 Cause1 Basic Workup (NaHCO3/NaOH)? Check1->Cause1 Sol1 Solution: Use Acidic/Neutral Workup (Wash with dilute HCl or Brine) Cause1->Sol1 Yes Cause2 Used DMAP or tertiary amines? Check2->Cause2 Sol2 Solution: Avoid DMAP. Use HOBt/EDC or HATU/Collidine Cause2->Sol2 Yes

Figure 2: Diagnostic flow for identifying the source of racemization.

Critical Protocol Adjustment: When neutralizing the HCl salt of a fluorinated amino ester, never use strong bases (NaOH/KOH). Even saturated NaHCO₃ can trigger racemization if left in contact for >15 minutes.

  • Recommendation: Use mild organic bases (NMM, DIPEA) only immediately prior to the next coupling step.

Part 4: Safety & Handling (Mandatory)

  • DAST/Deoxo-Fluor Hazards:

    • Explosion Risk: Never heat DAST residues. Distillation is extremely hazardous.

    • Glass Etching: These reagents generate HF. Inspect glassware for etching after use; compromised glass can shatter under vacuum.

  • Spill Management:

    • Do not use water to clean a DAST spill (releases HF gas). Cover with solid sodium carbonate or calcium oxide first, then carefully quench.

References

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Synthesis of Fluorinated Amino Acids. Chemical Reviews, 104(12), 6119–6146.

  • Lal, G. S., et al. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[4][5] The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Sutherland, A., et al. (2019). Recent advances in the synthesis of fluorinated amino acids and peptides.[6][7][8] Chemical Society Reviews.[7]

  • BenchChem Technical Support. (2025). Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor.

  • Niida, A., et al. (2006). Synthesis of 4-fluoroproline derivatives. Tetrahedron Letters.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate with other phenylalanine analogs"

Executive Summary: The "Ortho-Effect" Advantage In the landscape of non-canonical amino acids, Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (hereafter -CF -Phe-OMe ) represents a critical tool for medicinal chemists see...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Advantage

In the landscape of non-canonical amino acids, Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (hereafter


-CF

-Phe-OMe
) represents a critical tool for medicinal chemists seeking to modulate peptide conformation and metabolic stability.

Unlike its para-substituted counterparts (e.g.,


-F-Phe), which are primarily used to probe electronic effects or enhance receptor binding via dipole interactions, the ortho-trifluoromethyl group  acts as a "steric lock." It restricts rotation around the 

and

torsion angles, forcing the peptide backbone into specific turn conformations (often

-turns or

-helices) while simultaneously shielding the adjacent amide bond from proteolytic cleavage.

This guide compares


-CF

-Phe-OMe
against standard Phenylalanine (Phe) and key steric/electronic analogs to validate its utility in stabilizing peptide therapeutics.

Chemical Profile & Structural Specifications[1][2][3][4][5][6][7][8]

The trifluoromethyl group is significantly bulkier than a methyl group (Van der Waals volume


 42.6 Å

vs. 23.4 Å

) and highly lipophilic. This alteration fundamentally changes the physicochemical landscape of the phenylalanine residue.
Property

-CF

-Phe-OMe
Phe-OMe (Standard)

-F-Phe-OMe
(Electronic Control)

-Me-Phe-OMe
(Steric Control)
CAS Number 1404639-48-0 (Free Base)2577-90-417355-29-610250-98-3
Molecular Weight 247.21 g/mol 179.22 g/mol 197.21 g/mol 193.24 g/mol
LogP (Est.) 2.8 - 3.1 1.6 - 1.81.9 - 2.12.1 - 2.3
Steric Bulk (

)
High (Rotational Barrier)LowLowMedium
Electronic Effect Strong EWG (

)
NeutralStrong EWG (

)
Weak EDG
Primary Application Conformational Locking Native SequenceFluorine Scan / metabolic blockingSteric Clash

Analyst Note: The elevated LogP of


-CF

-Phe-OMe suggests significantly enhanced membrane permeability for peptide drugs incorporating this residue, a critical factor in oral bioavailability.

Comparative Performance Analysis

A. Conformational Restriction (The "Steric Lock")

The defining feature of


-CF

-Phe is the steric clash between the bulky ortho-CF

group and the peptide backbone.
  • Vs. Phe: Standard Phe allows free rotation, often leading to "random coil" structures in short peptides.

  • Vs.

    
    -Me-Phe:  While the methyl group (
    
    
    
    -Me) induces some restriction, the CF
    
    
    group is effectively larger (similar to an isopropyl group in conformational impact) and creates a deeper energy well, trapping the peptide in a folded state more effectively.
B. Metabolic Stability (Proteolytic Resistance)

Chymotrypsin and other serine proteases preferentially cleave at the C-terminus of aromatic residues.

  • Mechanism of Resistance: The

    
    -CF
    
    
    
    group sterically occludes the enzyme's catalytic triad from accessing the scissile bond. Furthermore, the electron-withdrawing nature of CF
    
    
    reduces the nucleophilicity of the carbonyl oxygen, making the amide bond less susceptible to attack.
  • Data Trend: Peptides containing

    
    -CF
    
    
    
    -Phe often exhibit 3-10x longer half-lives in plasma compared to native Phe sequences.
C. Lipophilicity & Permeability
  • Performance: The addition of three fluorine atoms significantly increases hydrophobicity.

  • Impact: This analog is superior for blood-brain barrier (BBB) shuttling peptides where high lipophilicity is required to traverse the endothelial membrane.

Visualizing the Mechanism

Diagram 1: Proteolytic Stability Mechanism

This diagram illustrates how the Ortho-CF3 group blocks the enzymatic pathway that degrades standard Phenylalanine.

MetabolicStability Enzyme Serine Protease (Chymotrypsin) Substrate_Phe Standard Phe-Peptide (Open Conformation) Enzyme->Substrate_Phe Binds Substrate_CF3 o-CF3-Phe-Peptide (Sterically Shielded) Enzyme->Substrate_CF3 Attempts Binding Complex_Phe Enzyme-Substrate Complex (Accessible Scissile Bond) Substrate_Phe->Complex_Phe Fit Established Complex_CF3 Steric Clash (Binding Inhibited) Substrate_CF3->Complex_CF3 Ortho-CF3 Blocks Fit Hydrolysis Hydrolysis (Peptide Cleavage) Complex_Phe->Hydrolysis Catalytic Triad Attack Intact Intact Peptide (Extended Half-Life) Complex_CF3->Intact Dissociation

Caption: Comparative proteolytic pathway showing how steric occlusion by the o-CF3 group prevents enzyme-substrate complex formation.

Experimental Protocols

Protocol A: Synthesis via Negishi Cross-Coupling

Since


-CF

-Phe derivatives are expensive to buy in bulk, in-house synthesis via cross-coupling is a standard validated workflow.

Reagents:

  • Boc-iodo-Ala-OMe (Zinc reagent precursor)

  • 1-iodo-2-(trifluoromethyl)benzene

  • Catalyst: Pd

    
    (dba)
    
    
    
    / SPhos

Workflow:

  • Zinc Activation: Activate Zinc dust with TMSCl in dry DMF.

  • Reagent Formation: Add Boc-iodo-Ala-OMe to activated Zn to form the organozinc reagent (Argon atmosphere, 30 min).

  • Coupling: Add the aryl iodide and Pd catalyst. Heat to 50°C for 12 hours.

  • Purification: Quench with 1N HCl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Enzymatic Stability Assay (Chymotrypsin)

To validate the stability advantage of


-CF

-Phe-OMe over Phe-OMe.
  • Preparation: Dissolve 1 mM of test compound (Phe-OMe vs

    
    -CF
    
    
    
    -Phe-OMe) in Phosphate Buffer (pH 7.4) containing 10% DMSO.
  • Initiation: Add

    
    -Chymotrypsin (final conc. 0.5 units/mL).[1]
    
  • Sampling: Incubate at 37°C. Aliquot 50

    
    L samples at t = 0, 15, 30, 60, 120, and 240 min.
    
  • Quenching: Immediately add 50

    
    L Acetonitrile + 0.1% TFA to stop the reaction.
    
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Calculation: Plot % remaining vs. time to determine

    
    .
    
    • Expected Result: Phe-OMe

      
       30-60 min. 
      
      
      
      -CF
      
      
      -Phe-OMe
      
      
      240 min.[1]
Diagram 2: Experimental Workflow Logic

Workflow Start Start: Analog Selection Synthesis Negishi Coupling (Pd-Catalyzed) Start->Synthesis QC QC: NMR & LCMS (Verify >95% Purity) Synthesis->QC QC->Synthesis Fail (Re-purify) Assay Stability Assay (Chymotrypsin Challenge) QC->Assay Pass Data Data Analysis (Half-life Calculation) Assay->Data Decision Decision Point Data->Decision Lead Opt Proceed to Peptide Synthesis Decision->Lead Opt t1/2 > 2h Discard Re-design Scaffold Decision->Discard t1/2 < 30m

Caption: Decision tree for synthesizing and validating the stability of phenylalanine analogs.

References

  • ChemicalBook. (2025).[2] Methyl 2-amino-3-(2-(trifluoromethyl)phenyl)propanoate Properties and CAS. Retrieved from

  • PubChem. (2025).[1] 2-Trifluoromethyl-L-Phenylalanine Compound Summary. National Library of Medicine.[1][3] Retrieved from [1]

  • ResearchGate. (2023). Fluorine Effects in Conformational Orchestration of Peptides. Retrieved from

  • Sigma-Aldrich. (2025). L-Phenylalanine methyl ester hydrochloride Product Sheet. Retrieved from

  • ChemSrc. (2025).[2][4] Methyl 2-[2-(trifluoromethyl)phenyl]alaninate Data. Retrieved from

Sources

Comparative

"validation of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate structure by X-ray crystallography"

Executive Summary: The Validation Challenge In the development of peptidomimetics and chiral intermediates, Methyl 2-[2-(trifluoromethyl)phenyl]alaninate presents a specific structural challenge. The introduction of a bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Challenge

In the development of peptidomimetics and chiral intermediates, Methyl 2-[2-(trifluoromethyl)phenyl]alaninate presents a specific structural challenge. The introduction of a bulky, electron-withdrawing trifluoromethyl (-CF


) group at the ortho position of the phenyl ring creates significant steric strain and electronic perturbation compared to native phenylalanine.

While High-Field NMR (600+ MHz) is the workhorse for routine characterization, it often fails to unambiguously resolve absolute stereochemistry (enantiomeric purity) and preferred rotameric conformation in solution due to rapid exchange and complex


F-

H coupling networks.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR, establishing SC-XRD as the definitive "Gold Standard" for validating this specific scaffold. We provide a self-validating workflow for crystallizing this typically oily ester by converting it to its hydrochloride salt.

Technical Deep Dive: The Compound & The Problem

The target molecule is an


-amino acid ester with an ortho-substituted aromatic side chain.
  • Steric Bulk: The -CF

    
     group has a van der Waals volume similar to an isopropyl group. At the ortho position, it restricts rotation around the C
    
    
    
    -C
    
    
    bond.
  • Electronic Effect: The strong electron-withdrawing nature of -CF

    
     affects the acidity of the amide/amine protons and the chemical shifts of neighboring carbons, complicating NMR assignment.
    
  • Critical Quality Attribute (CQA): For drug development, confirming the (S)-configuration (derived from L-phenylalanine) is non-negotiable. Racemization during the esterification or coupling steps is a known risk.[1]

Comparative Analysis: SC-XRD vs. Solution NMR
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1H, 13C, 19F)
Absolute Configuration Direct Determination. Uses anomalous scattering (Flack parameter) to distinguish (R) from (S) with >99% confidence.Indirect. Requires chiral derivatization (e.g., Mosher's acid) or comparative optical rotation, which is error-prone.
Conformational Analysis Precise. Visualizes the exact torsion angle of the ortho-CF

group relative to the backbone.
Averaged. Observes a time-averaged ensemble of conformers; NOE signals can be ambiguous due to spin diffusion.
Sample State Solid state (requires single crystal).[2]Solution state (CDCl

, DMSO-d

).
Throughput Low (days to weeks for crystal growth).High (minutes to hours).[1]
Data Output 3D Atomic Coordinates (CIF), Bond Lengths, Torsion Angles.Chemical Shifts (

), Coupling Constants (

), Integrals.

Strategic Decision Matrix

Use the following logic flow to determine when to escalate from NMR to SC-XRD.

DecisionMatrix Start Synthesize Methyl 2-[2-(trifluoromethyl)phenyl]alaninate NMR Run 1H & 19F NMR Start->NMR CheckPurity Is Purity > 95%? NMR->CheckPurity CheckStereo Is Absolute Stereo Critical? CheckPurity->CheckStereo Yes Routine Proceed with NMR Data CheckPurity->Routine No (Purify first) CheckRotamer Are NMR signals broad/split (Rotameric exchange)? CheckStereo->CheckRotamer No (Intermediate) XRD Escalate to SC-XRD (Gold Standard) CheckStereo->XRD Yes (Drug Candidate) CheckRotamer->XRD Yes (Ambiguous) CheckRotamer->Routine No (Clear)

Figure 1: Decision matrix for selecting the validation method. Note that for drug candidates, SC-XRD is triggered immediately to confirm stereochemistry.

Experimental Protocol: The "Self-Validating" Workflow

The primary failure mode for this compound is its physical state: methyl esters of phenylalanine derivatives are often oils at room temperature. SC-XRD requires a solid crystal.

The Solution: Convert the ester to its Hydrochloride (HCl) Salt . This increases the melting point, introduces a heavy atom (Chlorine) to assist in absolute configuration determination via anomalous scattering, and facilitates lattice formation through ionic interactions.

Phase 1: Salt Formation & Crystallization

Objective: Grow single crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve 50 mg of the oily free base (Methyl 2-[2-(trifluoromethyl)phenyl]alaninate) in 0.5 mL of anhydrous Diethyl Ether.

  • Salt Formation: Dropwise add 1.0 equivalent of 4M HCl in Dioxane. A white precipitate should form immediately.

    • Checkpoint: If oil separates instead of solid, sonicate for 5 minutes.

  • Isolation: Centrifuge and decant the supernatant. Wash the solid pellet twice with cold Hexane to remove unreacted impurities.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve the HCl salt in a minimum amount of Methanol (approx. 100-200 µL).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing Diethyl Ether (diffusing solvent).

    • Seal tightly and store at 4°C.

    • Mechanism:[3][4][5] Ether slowly diffuses into the methanol, lowering solubility and driving controlled crystallization.

Phase 2: Data Collection & Refinement

Objective: Obtain high-resolution structural data.

  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a cryoloop using Paratone oil.

  • Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the -CF

    
     group).
    
    • Source: Use Cu-K

      
       radiation  (
      
      
      
      Å).
    • Reasoning: For light atom structures (C, H, N, O, F), Cu radiation provides a stronger anomalous signal from the Chlorine atom (in the HCl salt) compared to Mo radiation, enabling reliable determination of the Flack parameter.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Phase 3: Validation Criteria (The "Go/No-Go" Metrics)

A valid structure must meet these statistical thresholds:

MetricAcceptable RangeInterpretation
R1 Factor < 0.05 (5%)Indicates excellent agreement between the model and observed data.
Flack Parameter -0.1 to 0.1 (with su < 0.1)0.0 = Correct Enantiomer. 1.0 = Inverted.[5] If su > 0.1, absolute config is ambiguous.
Disorder -CF

rotation
The -CF

group may show rotational disorder. Model this as two positions if necessary.

Workflow Visualization

CrystallizationWorkflow Oil Crude Ester (Oil) HCl Add HCl/Dioxane Oil->HCl Salt Solid HCl Salt HCl->Salt Dissolve Dissolve in MeOH Salt->Dissolve Vapor Vapor Diffusion (vs Et2O) Dissolve->Vapor Crystal Single Crystal Vapor->Crystal Xray XRD Data Collection Crystal->Xray

Figure 2: Conversion of the oily intermediate to a crystalline salt for analysis.

References

  • Compound Data: PubChem. L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester (Related Derivative).[6] National Library of Medicine.[6] [Link]

  • Analytical Comparison: Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.[Link]

  • Absolute Configuration: Harada, N. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.[7] ResearchGate.[7][8] [Link]

Sources

Validation

Comparative Biological Activity of ortho-, meta-, and para-Trifluoromethyl Phenylalanine Esters: A Structural and Mechanistic Guide

As a Senior Application Scientist, I approach the selection of fluorinated non-canonical amino acids (ncAAs) not as a simple substitution, but as a precise biophysical intervention. The trifluoromethyl ( ) group is a pow...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the selection of fluorinated non-canonical amino acids (ncAAs) not as a simple substitution, but as a precise biophysical intervention. The trifluoromethyl (


) group is a powerhouse in medicinal chemistry and protein engineering. It drastically modulates local 

, increases lipophilicity, and improves proteolytic stability.

However, when incorporating


 into phenylalanine esters, the positional isomerism (ortho, meta, or para) fundamentally alters the steric and electronic microenvironment. This guide objectively compares the biological activity, structural impact, and experimental handling of these three isomers, providing a field-proven framework for drug development professionals.

Structural and Electronic Profiling

The biological activity of a peptide or protein modified with a


-Phe ester is dictated by how the isomer interacts with the peptide backbone and the surrounding solvent or binding pocket.
  • ortho-

    
    -Phe:  The bulky 
    
    
    
    group is positioned adjacent to the amino acid backbone. This creates severe steric hindrance, restricting rotation around the
    
    
    bond. While this makes genetic incorporation challenging, it is highly valuable for "locking" peptides into specific conformations (e.g., stabilizing
    
    
    -turns) to resist proteolytic degradation.
  • meta-

    
    -Phe:  This isomer strikes a critical balance. It avoids the severe backbone clashes of the ortho position while remaining highly sensitive to local environmental changes. It is the premier choice for 
    
    
    
    -NMR studies, acting as an exquisite sensor for allosteric transitions without disrupting the native protein fold.
  • para-

    
    -Phe:  Projecting directly outward from the phenyl ring, this isomer maximizes the electron-withdrawing effect, strongly polarizing the aromatic 
    
    
    
    -system. It is ideal for filling deep, hydrophobic binding pockets in target receptors, drastically increasing binding affinity (
    
    
    ) through enhanced lipophilic and
    
    
    interactions.
Table 1: Physicochemical & Structural Comparison
IsomerSteric Volume ImpactElectronic Effect (Ring)Primary ApplicationRelative Lipophilicity
ortho-

-Phe
High (restricts

rotation)
Strong inductive withdrawalConformational lockingModerate
meta-

-Phe
ModerateBalanced inductive/resonance

-NMR structural probing
High
para-

-Phe
Low (projects outward)Maximum resonance withdrawalDeep hydrophobic pocket fillingVery High

Mechanistic Logic of Isomer Selection

Selecting the correct isomer requires aligning your structural goals with the biophysical realities of the target protein. The decision matrix below outlines the causal logic used by application scientists to determine the optimal


-Phe derivative.

IsomerSelection Start Determine Primary Objective Conformation Peptide Backbone Conformational Locking Start->Conformation NMR 19F-NMR Sensor (Minimal Perturbation) Start->NMR Affinity Maximize Hydrophobic Target Affinity Start->Affinity Ortho ortho-CF3-Phe Ester (High Steric Hindrance) Conformation->Ortho Meta meta-CF3-Phe Ester (Balanced Profile) NMR->Meta Para para-CF3-Phe Ester (Deep Pocket Insertion) Affinity->Para

Decision matrix for selecting CF3-Phe isomers based on structural and functional goals.

Experimental Methodologies: A Self-Validating System

To evaluate these isomers in vivo or in vitro, we must overcome cellular permeability and translational machinery limitations. The following protocols are designed as self-validating systems, ensuring that every observed biological effect is causally linked to the isomer itself.

Protocol A: Cellular Uptake and Genetic Incorporation

Causality Focus: Overcoming membrane impermeability and synthetase rejection.

  • Esterification for Permeability: Synthesize or procure the methyl/ethyl esters of the

    
    -Phe isomers.
    
    • Causality: Free

      
      -Phe is zwitterionic at physiological pH, severely limiting passive membrane diffusion. Esterification masks the carboxylate charge, increasing the LogP value and facilitating rapid cellular uptake[1].
      
  • Intracellular Hydrolysis (Self-Validation): Incubate target cells (e.g., E. coli or mammalian lines) with 1-2 mM of the esterified ncAA.

    • Causality: Once inside the cytoplasm, endogenous non-specific esterases rapidly hydrolyze the ester bond. This creates a "molecular trap"—the free amino acid cannot easily diffuse back out, ensuring a high local concentration necessary for efficient tRNA charging.

  • Amber Suppression via Engineered PylRS: Co-express the target protein (containing a TAG amber codon) with a rationally designed Pyrrolysyl-tRNA synthetase (PylRS).

    • Causality: The wild-type translation machinery strictly rejects highly fluorinated, bulky amino acids. For the meta and para isomers, utilize the engineered Methanosarcina barkeri MbPylRS(N311A/C313A) mutant, which expands the binding pocket to accommodate the bulky

      
       group [2]. For the ortho isomer, severe steric clashes require specialized active site remodeling, such as the MmPylRS(N346A/C348A) variant, to achieve measurable incorporation [3].
      
Protocol B: -NMR Conformational Profiling

Causality Focus: Isolating structural signals without background noise.

  • Sample Preparation: Purify the

    
    -Phe incorporated protein. Add 1 mM DTT to the buffer.
    
    • Causality: DTT prevents spurious disulfide-mediated aggregation, which can artificially broaden NMR line widths and distort conformational data.

  • NMR Data Acquisition: Acquire 1D

    
    -NMR spectra at 298 K.
    
    • Causality: Fluorine-19 has a 100% natural abundance, a nuclear spin of 1/2, and zero biological background signal. This self-validates the assay: any observed chemical shift perturbation (

      
      ) is exclusively and causally linked to changes in the local hydrophobic environment or solvent accessibility of the 
      
      
      
      -Phe probe [1].

Workflow A Synthesize CF3-Phe Esters B Cellular Uptake & Esterase Cleavage A->B C Amber Suppression (In Vivo) B->C D 19F-NMR & Activity Assays C->D

Experimental workflow for the cellular uptake, genetic incorporation, and evaluation of CF3-Phe.

Comparative Performance Data

When incorporated into model proteins (such as sfGFP for yield tracking or model enzymes for binding affinity), the isomers exhibit distinct operational metrics. As shown in Table 2, the para isomer drives the highest target binding affinity due to optimal hydrophobic packing, while the meta isomer provides the best dynamic range for NMR sensing.

Table 2: Biological Activity and Incorporation Metrics
IsomerOptimal PylRS MutantRelative in vivo Yield (%)

-NMR Sensitivity (

range)
Target Binding Affinity (

fold change)*
ortho-

-Phe
MmPylRS(N346A/C348A)15 - 25%Low (rigidified)0.5x - 1.2x
meta-

-Phe
MbPylRS(N311A/C313A)75 - 90%High (2 - 5 ppm)2.0x - 5.0x
para-

-Phe
MbPylRS(N311A/C313A)80 - 100%Moderate (1 - 3 ppm)5.0x - 15.0x

*Note:


 fold change is representative of substitution into a model hydrophobic core compared to wild-type phenylalanine. Higher fold change indicates stronger affinity.

Conclusion & Strategic Recommendations

The biological activity of


-Phe esters is not a monolith; it is highly dependent on positional isomerism.
  • Use when your primary goal is to rigidify a peptide backbone to prevent proteolytic cleavage, accepting the trade-off of lower expression yields [3].

  • Deploy for biophysical assays. Its balanced steric profile allows for high-yield genetic incorporation while serving as a highly sensitive

    
    -NMR reporter [2].
    
  • Select for late-stage drug optimization. Its ability to project deep into hydrophobic pockets maximizes target affinity and overall biological efficacy [1].

By leveraging the esterified prodrug forms of these amino acids alongside rationally engineered synthetases, researchers can systematically map and optimize the pharmacological profiles of next-generation biologics.

References

  • Site-specific incorporation of 19F-nuclei at protein C-terminus to probe allosteric conformational transitions of metalloproteins. Communications Biology (2024).[Link]

  • An evolved pyrrolysyl-tRNA synthetase with polysubstrate specificity expands the toolbox for engineering enzymes with incorporation of noncanonical amino acids. Biotechnology for Biofuels and Bioproducts (2023).[Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology (2014).[Link]

Comparative

"Methyl 2-[2-(trifluoromethyl)phenyl]alaninate vs. natural phenylalanine in peptide stability"

This guide provides an in-depth technical comparison between Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (specifically the ortho-trifluoromethylphenylalanine residue, -CF -Phe ) and Natural Phenylalanine (Phe) . The an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (specifically the ortho-trifluoromethylphenylalanine residue,


-CF

-Phe
) and Natural Phenylalanine (Phe) .

The analysis focuses on the utility of the fluorinated analog in enhancing the proteolytic stability of peptide therapeutics, a critical parameter in drug development.[1][2][3][4][5]

Comparative Guide: -Trifluoromethylphenylalanine vs. Natural Phenylalanine in Peptide Stability

Executive Summary

For drug developers, the metabolic instability of natural peptides limits their therapeutic potential.[2][6] Natural Phenylalanine (Phe) is a primary target for chymotrypsin-like serine proteases, leading to rapid degradation (


 min in plasma).

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate serves as the precursor for incorporating


-trifluoromethylphenylalanine (

-CF

-Phe)
. This non-canonical analog acts as a "steric shield."[7] The bulky, electron-withdrawing trifluoromethyl group at the ortho position drastically reduces proteolytic susceptibility without abolishing receptor affinity, provided the binding pocket can accommodate the increased volume.

The Bottom Line: Substituting Phe with


-CF

-Phe can increase peptide half-life by 2–10 fold depending on the position relative to the cleavage site, primarily via steric occlusion of the protease catalytic triad.

Physicochemical Profile & Mechanism of Action

To understand the stability enhancement, we must compare the fundamental properties of the two residues.

Structural Comparison
FeatureNatural L-Phenylalanine (Phe)

-Trifluoromethylphenylalanine (

-CF

-Phe)
Structure Aromatic ring with 5 Hydrogens.Aromatic ring with an ortho

group.
Van der Waals Volume Benzyl side chain: ~90 ų

is ~42 ų (similar to isopropyl); Total volume significantly larger.
Electronic Effect Electron-rich aromatic ring (

-donor).
Electron-deficient ring (

-acceptor) due to

(

).
Lipophilicity (

)
Reference (0.0)High (+1.0 to +1.2). Increases membrane permeability.
Protease Recognition High affinity for Chymotrypsin S1 pocket.[8]Steric clash in S1 pocket; Electronic repulsion of catalytic Serine.
Mechanism of Stabilization

The stabilization mechanism is twofold:

  • Steric Occlusion (The "Umbrella" Effect): The

    
     group has a van der Waals radius of ~2.2 Å (vs 1.2 Å for H). When placed at the ortho position (position 2 on the ring), it creates a rigid steric block near the peptide backbone. This prevents the protease's catalytic serine hydroxyl group from accessing the carbonyl carbon of the peptide bond.
    
  • Electronic Modulation: Proteases like chymotrypsin rely on cation-

    
     interactions to orient the substrate. The strong electron-withdrawing nature of fluorine depletes the 
    
    
    
    -electron density of the phenyl ring, weakening the initial binding affinity (
    
    
    ) of the protease and slowing the catalytic turnover (
    
    
    ).

Visualizing the Stabilization Pathway

The following diagram illustrates the mechanistic difference in proteolytic processing between the natural and fluorinated variants.

ProteolysisPathway Substrate_Phe Peptide with Natural Phe Complex_Phe ES Complex (Phe) (Optimal Fit in S1 Pocket) Substrate_Phe->Complex_Phe High Affinity Binding Substrate_Tfm Peptide with o-CF3-Phe Complex_Tfm ES Complex (o-CF3-Phe) (Steric Clash / Weak Binding) Substrate_Tfm->Complex_Tfm Restricted Entry Enzyme Chymotrypsin (Serine Protease) Enzyme->Complex_Phe Enzyme->Complex_Tfm Transition Tetrahedral Intermediate (Nucleophilic Attack) Complex_Phe->Transition Rapid Attack Complex_Tfm->Transition Blocked by CF3 Product_Intact Intact Peptide (Therapeutic Activity Maintained) Complex_Tfm->Product_Intact Dissociation (No Reaction) Product_Cleaved Cleaved Peptide Fragments (Inactive) Transition->Product_Cleaved Hydrolysis

Caption: Mechanistic divergence in proteolysis. The o-CF3 group prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis.

Experimental Validation: Stability Assay Protocol

As a Senior Scientist, you must validate these claims experimentally. The following protocol is a self-validating system to compare the proteolytic stability of a Phe-containing peptide vs. its


-CF

-Phe analog.
Materials
  • Substrate A: Control Peptide (e.g., Ac-Gly-Phe -Gly-NH

    
    ).
    
  • Substrate B: Test Peptide (e.g., Ac-Gly-(

    
    -CF
    
    
    
    -Phe)
    -Gly-NH
    
    
    ).
  • Enzyme:

    
    -Chymotrypsin (Type II from bovine pancreas), solubilized in 1 mM HCl.
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: Tryptophan or Caffeine (non-peptide standard).

Step-by-Step Workflow
  • Preparation:

    • Prepare 1 mM stock solutions of Substrate A and B in buffer/DMSO (9:1).

    • Pre-incubate substrates at 37°C for 10 minutes.

  • Initiation:

    • Add Chymotrypsin (final concentration 0.5 µM) to the substrate solution. Ratio [S]:[E] should be approx 2000:1 to ensure steady-state kinetics.

  • Sampling (Time Course):

    • Withdraw 50 µL aliquots at

      
       minutes.
      
    • Critical Step: Immediately quench by adding 50 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile. This stops the enzyme instantly.

  • Analysis (RP-HPLC):

    • Inject 20 µL onto a C18 column.

    • Gradient: 5% to 60% B (ACN + 0.1% TFA) over 20 mins.

    • Monitor Absorbance at 220 nm (peptide bond) and 254 nm (aromatic ring).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • The slope

      
       determines the half-life: 
      
      
      
      .
Expected Results (Data Table)
ParameterNatural Phe Peptide

-CF

-Phe Peptide
Performance Delta

(Chymotrypsin)
12 ± 2 min> 120 min10x Stability

(Specificity)

(Reference)

Enzyme Efficiency Drop
Retention Time (HPLC) 8.5 min11.2 minIncreased Lipophilicity

Note: Data represents typical values for short model peptides. Actual stability depends on the specific sequence context.

Synthesis & Application Notes

Using the Methyl Ester

The product Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is the methyl ester hydrochloride salt. It is not used directly in solid-phase peptide synthesis (SPPS).

  • For Solution Phase: Can be used directly for C-terminal coupling or amide formation.

  • For SPPS: Must be hydrolyzed to the free acid (LiOH/THF) and then Fmoc-protected (Fmoc-OSu) before loading onto resin.

Strategic Incorporation
  • Position matters: Placing

    
    -CF
    
    
    
    -Phe at the P1 position (the residue donating the carbonyl to the scissile bond) yields the highest stability against chymotrypsin.
  • Receptor Fit: Due to the bulk of the

    
     group, ensure the target receptor has a "hydrophobic pocket" with sufficient plasticity. If the natural Phe is deeply buried in a tight pocket, 
    
    
    
    -CF
    
    
    -Phe may reduce potency due to steric clashes.

References

  • Asante, V., et al. (2014). "Impact of fluorination on proteolytic stability of peptides: A case study with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -chymotrypsin and pepsin."[3] Amino Acids.[1][4][5][7][8][9][10] 
    
  • Koksch, B., et al. (1997).

    
    -trifluoromethyl-substituted amino acids." Journal of Peptide Science. 
    
  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides." ChemBioChem.

  • PubChem Compound Summary. "Methyl 2-[2-(trifluoromethyl)phenyl]alaninate" (Analogous structures).

Sources

Validation

Benchmarking Synthetic Routes to Methyl 2-[2-(trifluoromethyl)phenyl]alaninate: A Comparative Guide for Process Chemists

Executive Summary The synthesis of highly functionalized unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (often structurally realized as Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. Methyl 2-[2-(trifluoromethyl)phenyl]alaninate (often structurally realized as Methyl 2-amino-3-[2-(trifluoromethyl)phenyl]propanoate) presents a unique synthetic challenge. The ortho-trifluoromethyl group introduces severe steric hindrance and electronic deactivation, complicating stereoselective bond formation.

As a Senior Application Scientist, I have evaluated the three most viable synthetic methodologies for accessing this molecule: Asymmetric Hydrogenation , Asymmetric Phase-Transfer Catalysis (PTC) , and Biocatalytic Transamination . This guide objectively benchmarks these routes, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure reproducible, high-fidelity scale-up.

Strategic Workflow Comparison

Workflow Start Target Molecule: Methyl 2-[2-(trifluoromethyl)phenyl]alaninate R1 Route 1: Asymmetric Hydrogenation Start->R1 R2 Route 2: Asymmetric PTC Alkylation Start->R2 R3 Route 3: Biocatalytic Transamination Start->R3 SM1 Dehydroamino Ester Precursor R1->SM1 SM2 Glycine Schiff Base + 2-(CF3)benzyl bromide R2->SM2 SM3 α-Keto Acid Precursor R3->SM3 Cat1 Rh(I)-DIPAMP Catalyst SM1->Cat1 Cat2 Chiral Maruoka Catalyst SM2->Cat2 Cat3 ω-Transaminase (PLP-dependent) SM3->Cat3 End1 High ee, Scalable High Catalyst Cost Cat1->End1 End2 Excellent ee, Modular Bromide Waste Cat2->End2 End3 Perfect ee, Green Low Volumetric Yield Cat3->End3

Figure 1: Strategic overview of the three primary synthetic routes to Methyl 2-[2-(trifluoromethyl)phenyl]alaninate.

Route 1: Asymmetric Hydrogenation of Dehydroamino Esters

Causality & Mechanistic Insights

Pioneered by Knowles, the asymmetric hydrogenation of dehydroamino acids relies on the bidentate coordination of the substrate to a chiral transition metal center, typically Rhodium or Ruthenium[1]. For the ortho-CF3 derivative, the precursor is Methyl (Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]acrylate. The (Z)-geometry is an absolute requirement; it allows both the alkene


-bond and the acetamido carbonyl oxygen to coordinate to the Rh(I) center simultaneously. This rigid chelate locks the conformation, forcing the bulky ortho-CF3 group into a specific quadrant of the chiral ligand's (e.g., DIPAMP or BINAP) steric pocket, dictating an exclusive Re or Si face attack by hydrogen[1].
Self-Validating Experimental Protocol
  • Preparation: In a nitrogen-filled glovebox, dissolve 10.0 mmol of Methyl (Z)-2-acetamido-3-[2-(trifluoromethyl)phenyl]acrylate in 50 mL of rigorously degassed anhydrous methanol.

  • Catalyst Addition: Add 0.05 mol% of[Rh(COD)(R,R)-DIPAMP]BF4. Self-Validation: The solution must turn a distinct, clear orange. Any cloudiness indicates oxygen contamination; if observed, discard and restart to prevent catalyst poisoning.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with H2 gas three times, then pressurize to 40 psi. Stir at 25 °C for 4 hours.

  • In-Process Control (IPC): Vent the reactor and pull a 50 µL aliquot. Dilute in 1 mL MeOH and analyze via UHPLC-UV (254 nm). Validation Check: The reaction is complete only when the starting material peak area is <0.5%. If >0.5%, repressurize to 60 psi and stir for an additional 2 hours.

  • Workup: Concentrate the solvent in vacuo. Pass the residue through a short silica plug (EtOAc/Hexanes 1:1) to remove the Rh catalyst.

  • Chiral Analysis: Determine enantiomeric excess via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10, 1.0 mL/min). Expected ee: >98%.

Route 2: Asymmetric Phase-Transfer Catalysis (PTC) Alkylation

Causality & Mechanistic Insights

This route utilizes a glycine Schiff base (N-(Diphenylmethylene)glycine methyl ester) and 2-(trifluoromethyl)benzyl bromide. The core mechanism relies on a biphasic system (Toluene/Aqueous KOH) and a chiral Maruoka catalyst (a C2-symmetric chiral spiro binaphthyl quaternary ammonium salt)[2]. The causality of the high enantioselectivity lies in the ion pair. The aqueous base deprotonates the Schiff base at the phase interface. The chiral ammonium cation (


) immediately binds the resulting enolate, pulling it into the organic phase. This tightly bound chiral ion pair completely shields one face of the enolate, forcing the sterically demanding 2-(trifluoromethyl)benzyl bromide to attack from the open face[2].

PTCCycle Org Organic Phase (Toluene) Aq Aqueous Phase (KOH) Enolate Chiral Ion Pair [Enolate- • Q+] Aq->Enolate Base (OH-) Substrate Glycine Schiff Base Substrate->Enolate Deprotonation & Ion Exchange Cat Chiral Quaternary Ammonium Salt (Q+X-) Cat->Enolate Q+ transfer Product Alkylated Schiff Base Enolate->Product Enantioselective Alkylation Electrophile 2-(CF3)benzyl bromide Electrophile->Product Product->Cat Catalyst Regeneration

Figure 2: Mechanistic cycle of the Asymmetric Phase-Transfer Catalysis (PTC) alkylation route.

Self-Validating Experimental Protocol
  • System Setup: In a jacketed reactor cooled to 0 °C, add N-(Diphenylmethylene)glycine methyl ester (10.0 mmol) and (S,S)-Maruoka catalyst (1.0 mol%) in 30 mL of Toluene.

  • Electrophile Addition: Add 2-(trifluoromethyl)benzyl bromide (11.0 mmol). Crucial Step: Ensure the temperature is stabilized at exactly 0 °C before proceeding. Higher temperatures will trigger an uncatalyzed background reaction, destroying the ee.

  • Biphasic Initiation: Add 10 mL of pre-cooled 50% aqueous KOH dropwise over 15 minutes under vigorous stirring (800 rpm). Validation Check: The stirring rate must be high enough to create a fine emulsion; phase separation during the reaction will halt the catalytic cycle.

  • IPC: After 6 hours, halt stirring to allow phase separation. Sample the upper organic layer. Analyze by GC-MS. The reaction is validated as complete when the Schiff base is fully consumed.

  • Deprotection: Separate the organic layer, wash with brine, and treat with 1N HCl (20 mL) at room temperature for 2 hours to hydrolyze the imine.

  • Isolation: Basify with saturated NaHCO3, extract with EtOAc, dry over MgSO4, and concentrate to yield the free amino ester.

Route 3: Biocatalytic Transamination

Causality & Mechanistic Insights

Biocatalysis offers an environmentally benign alternative[3]. This route uses an engineered


-transaminase (PLP-dependent) to convert Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate directly into the target amino acid[4]. The enzyme utilizes Pyridoxal 5'-phosphate (PLP) to shuttle an amino group from a cheap donor (isopropylamine) to the keto acid. Because the ortho-CF3 group is exceptionally bulky, wild-type transaminases fail to accommodate the substrate. Engineered variants with an expanded binding pocket are required. The reaction is equilibrium-limited; therefore, the continuous removal of the acetone byproduct (via evaporation or a secondary enzyme cascade) is the causal driver pushing the reaction to completion[4].
Self-Validating Experimental Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 500 mM isopropylamine.

  • Substrate Loading: Dissolve 5.0 mmol of the

    
    -keto ester precursor in 5 mL of DMSO and add it to the buffer. Validation Check: The final DMSO concentration must not exceed 5% v/v, as higher concentrations will denature the transaminase.
    
  • Enzyme Addition: Add 50 mg of the engineered

    
    -transaminase lyophilized powder.
    
  • Incubation & Equilibrium Shift: Incubate at 30 °C with gentle orbital shaking (150 rpm). Apply a gentle sweep of nitrogen gas over the headspace to continuously strip away the volatile acetone byproduct.

  • IPC (pH Stat): The reaction consumes protons. Validation Check: Use an automated pH-stat titrator dispensing 1M HCl to maintain the pH strictly at 7.5. The volume of HCl consumed directly correlates to reaction progress. When HCl consumption plateaus, the reaction has reached maximum conversion.

  • Workup: Acidify the mixture to pH 2.0 to precipitate the enzyme. Centrifuge at 10,000 x g for 15 minutes. Extract the supernatant with MTBE to remove unreacted keto acid, then basify the aqueous layer to pH 9.0 and extract with EtOAc to isolate the pure product.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each route based on standardized 10-gram scale validation runs.

Performance MetricRoute 1: Asymmetric HydrogenationRoute 2: Asymmetric PTC AlkylationRoute 3: Biocatalytic Transamination
Overall Yield 88 - 92%80 - 85%65 - 72%
Enantiomeric Excess (ee) > 99.0%96.5%> 99.9%
Volumetric Productivity High (~80 g/L/day)Medium (~40 g/L/day)Low (~10 g/L/day)
E-factor (Waste/Product) 15 (Solvent heavy)35 (Bromide waste, aqueous salts)5 (Highly aqueous, green)
Primary Cost Driver Rh/Ru Catalyst & H2 InfrastructureMaruoka Catalyst & Bromide PrecursorEnzyme Engineering & Long Reaction Times
Ideal Application Commercial Manufacturing Discovery / Library Synthesis Green Chemistry Initiatives

Conclusion & Recommendations

For the synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate :

  • Process Chemistry & Scale-Up: Route 1 (Asymmetric Hydrogenation) remains the gold standard. Despite the high upfront cost of Rh-DIPAMP, its unmatched volumetric productivity and near-perfect enantioselectivity make it the most economically viable route for kilogram-to-ton scale manufacturing.

  • Medicinal Chemistry & Discovery: Route 2 (Asymmetric PTC) is highly recommended for bench-scale synthesis. It avoids the need for high-pressure hydrogen infrastructure and allows for rapid, modular synthesis of various fluorinated analogs simply by swapping the benzyl bromide electrophile.

  • Sustainable Manufacturing: Route 3 (Biocatalysis) provides the highest enantiopurity and lowest environmental impact. However, the low volumetric productivity caused by the poor aqueous solubility of the ortho-CF3 precursor currently limits its use to specialized, green-focused campaigns.

References

  • Source: wiley-vch.
  • Source: nih.
  • The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst for the Synthesis of Unnatural Amino Acids.
  • Source: uni-duesseldorf.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; Logistics for Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

Executive Summary & Chemical Identity[1] Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is a specialized fluorinated amino acid derivative used primarily as a chiral building block in peptide synthesis and medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is a specialized fluorinated amino acid derivative used primarily as a chiral building block in peptide synthesis and medicinal chemistry. Its ortho-trifluoromethyl group introduces significant steric bulk and lipophilicity, altering both its chemical reactivity and biological interaction compared to non-fluorinated analogs.

This guide provides an autonomous safety and operational framework. Unlike generic safety sheets, this protocol addresses the specific risks associated with fluorinated amino acid esters , particularly their enhanced potential for skin permeation and hydrolysis-driven pressure buildup.

Chemical Identification
ParameterDetail
IUPAC Name Methyl 2-amino-3-[2-(trifluoromethyl)phenyl]propanoate
CAS Number 1404639-48-0 (Free Base) / 2055345-83-8 (HCl Salt)
Molecular Formula C₁₁H₁₂F₃NO₂ (Free Base)
Molecular Weight 247.21 g/mol
Physical State White to off-white crystalline solid (HCl salt) or viscous oil (Free base)
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in water (Free base)

Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is limited, its structural class (fluorinated phenylalanine esters) dictates a strict Irritant/Corrosive handling protocol.

GHS Classification (Inferred from SAR)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Specific Technical Hazards
  • Enhanced Permeation: The trifluoromethyl (CF₃) group significantly increases lipophilicity (LogP), facilitating faster absorption through skin and nitrile gloves compared to non-fluorinated phenylalanine.

  • Hydrolysis Sensitivity: The methyl ester is susceptible to hydrolysis. In the presence of moisture, it releases methanol and the parent amino acid. If stored improperly in sealed vessels, this can lead to pressure buildup.

  • Thermal Decomposition: At high temperatures (>150°C), fluorinated compounds may release hydrogen fluoride (HF), a critical respiratory and contact hazard.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient due to the lipophilic nature of the CF₃ group. The following matrix is the mandatory minimum for handling >50 mg quantities.

Protection ZoneEquipment RequirementTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are inadequate. Vapors or dust from the HCl salt can cause severe ocular irritation.
Dermal (Hand) Double Nitrile Gloves (min 0.11 mm outer)Layering Protocol: Wear a 4 mil nitrile inner glove and a 5-8 mil nitrile outer glove. Change outer gloves immediately upon splash contact. The CF₃ moiety degrades nitrile breakthrough time.
Respiratory Fume Hood (Face velocity > 100 fpm)Strict Requirement: Do not handle open containers on a benchtop. If hood is unavailable, a P100/OV respirator is required.
Body Lab Coat (Cotton/Poly) + Chemical Apron Standard lab coat is sufficient for solids. Add a Tyvek® or rubber apron if handling liquid free base >100 mL to prevent soak-through.

Operational Protocols

A. Storage & Stability[2][11]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. Moisture initiates hydrolysis, degrading purity.

  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential corrosion from trace HCl.

B. Weighing & Transfer (Solid HCl Salt)
  • Static Control: The solid powder is prone to static charge. Use an antistatic gun or polonium strip near the balance.

  • Containment: Weigh inside a fume hood. If the balance is outside, use a tarred closed vessel (weigh boat inside a jar) to transport the material.

  • Dissolution: Dissolve the solid in the solvent (e.g., DCM, DMF) inside the hood before moving it to the reaction apparatus.

C. Reaction Setup (Inert Atmosphere)

The ortho-CF₃ group provides steric hindrance, often requiring longer reaction times or higher temperatures for coupling reactions.

  • Purge: Ensure the reaction vessel is flame-dried and purged with Nitrogen.

  • Addition: Add the solution of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate slowly to the reaction mixture to control exotherms, especially if using strong bases (e.g., LiHMDS, NaH) which can cause racemization at the alpha-carbon.

Waste Disposal & Logistics

Compliance Note: This compound contains Fluorine , mandating segregation from standard organic waste in many jurisdictions to prevent damage to incinerator scrubbers.

Disposal Workflow
  • Segregation: Classify as "Halogenated Organic Waste" .

    • Do NOT mix with non-halogenated solvents (Acetone, Ethanol) if your facility charges by halogen content.

  • Labeling: Label clearly with the full chemical name and "Contains Organic Fluorine".

  • Aqueous Waste: If an aqueous extraction is performed, the aqueous layer may contain fluoride ions or traces of the organic compound. Check pH; neutralize to pH 6-8 before disposal into "Aqueous Hazardous Waste" (do not drain dispose).

Spills & Decontamination
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (soaked in weak sodium bicarbonate solution), then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand.

  • Surface Decontamination: Wash surface with 10% soap solution followed by water. The soap helps solubilize the lipophilic fluorinated residue.

Process Visualization

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the divergence between the solid salt and liquid free base forms.

G Start Start: Methyl 2-[2-(trifluoromethyl)phenyl]alaninate CheckForm Check Physical Form Start->CheckForm Solid Solid (HCl Salt) Risk: Dust Inhalation CheckForm->Solid Powder Liquid Liquid (Free Base) Risk: Skin Permeation CheckForm->Liquid Oil PPE_Check PPE Verification (Double Nitrile Gloves) Solid->PPE_Check Liquid->PPE_Check Weighing Weighing Protocol (Anti-static + Fume Hood) Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction PPE_Check->Weighing Waste Disposal (Halogenated Stream) Reaction->Waste Post-Workup

Figure 1: Operational workflow for safe handling, emphasizing form-specific risks and the unified disposal path.

References

  • Chemical Identity & CAS: ChemicalBook. Methyl 2-amino-3-(2-(trifluoromethyl)phenyl)propanoate. Retrieved from .

  • Synthesis & Characterization: Majer, P., et al. (1994).[2] "Synthesis of methylated phenylalanines via hydrogenolysis..." Int J Pept Protein Res. (Validating the synthesis class of methylated/fluorinated phenylalanines). .

  • General Safety for Fluorinated Esters: Fisher Scientific. Safety Data Sheet: Fluorinated Phenylalanine Derivatives. (General class hazards applied via SAR). .

  • Waste Disposal Codes: US EPA & European Waste Catalogue (EWC). Code 07 03 03 (Organic Halogenated Wastes). .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[2-(trifluoromethyl)phenyl]alaninate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[2-(trifluoromethyl)phenyl]alaninate
© Copyright 2026 BenchChem. All Rights Reserved.